4-(2-methylphenyl)-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2-methylphenyl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-8-4-2-3-5-10(8)9-6-11-12-7-9/h2-7H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJMBOUHXORDCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CNN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872366-13-7 | |
| Record name | 4-(2-methylphenyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 4-(2-Methylphenyl)-1H-Pyrazole
Executive Summary: The Ortho-Tolyl Effect
4-(2-Methylphenyl)-1H-pyrazole (CAS: 872366-13-7) represents a critical structural motif in modern drug discovery, serving as a "privileged scaffold" for kinase inhibitors and GPCR ligands. Unlike its para-substituted counterparts, this molecule introduces a specific steric lock via the ortho-methyl group on the phenyl ring. This steric bulk forces a non-planar conformation between the pyrazole and phenyl rings, a feature often exploited to fill hydrophobic pockets in enzymes (e.g., p38 MAP kinase, COX-2) or to disrupt π-stacking in crystal engineering.
This guide moves beyond basic data, providing a self-validating synthesis protocol and a mechanistic breakdown of the molecule's tautomeric and physicochemical behavior.
Physicochemical Profile
The following data consolidates experimental and high-confidence predicted values necessary for assay development and formulation.
| Property | Value / Description | Context for Researchers |
| CAS Number | 872366-13-7 | Key identifier for sourcing and IP searches. |
| Molecular Formula | C₁₀H₁₀N₂ | MW: 158.20 g/mol .[1] |
| Appearance | Off-white to pale yellow solid | Crystalline; prone to discoloration if oxidized. |
| Calculated LogP | ~2.3 - 2.6 | Moderate lipophilicity; suitable for CNS penetration. |
| pKa (Pyrazolium) | ~2.5 (Conjugate acid) | Protonation occurs at N2; less basic than imidazole. |
| pKa (N-H) | ~14.0 (Deprotonation) | Weakly acidic; forms stable anions with NaH/KOtBu. |
| H-Bond Donors | 1 (N-H) | Critical for "hinge binding" in kinase active sites. |
| H-Bond Acceptors | 1 (N:) | Pyridine-like nitrogen accepts H-bonds. |
Structural Dynamics & Tautomerism
Understanding the tautomeric equilibrium is non-negotiable for docking studies. In solution, 4-(2-methylphenyl)-1H-pyrazole exists in a rapid equilibrium between two identical tautomers (degenerate tautomerism) unless the N1 position is substituted.
The Steric Twist
The ortho-methyl group creates significant steric repulsion with the pyrazole protons (H3/H5), preventing the two rings from achieving coplanarity.
-
Consequence: The dihedral angle is typically twisted (approx. 30–50°), disrupting conjugation.
-
Application: This "twisted" conformation improves solubility compared to planar analogs (like 4-phenyl-1H-pyrazole) by reducing lattice energy and prevents aggregation in solution.
Tautomerism Pathway (DOT Diagram)
The following diagram illustrates the proton transfer mechanism and the steric influence of the o-tolyl group.
Validated Synthesis Protocol: Suzuki-Miyaura Coupling
Methodology: Palladium-catalyzed cross-coupling of 4-bromopyrazole with 2-methylphenylboronic acid. Rationale: Direct condensation methods (e.g., hydrazine + diketone) are often low-yielding for 4-aryl isomers due to the instability of the required alpha-aryl malondialdehyde precursors. The Suzuki route is modular and robust.
Reagents & Setup
-
Substrate: 4-Bromopyrazole (1.0 eq)
-
Coupling Partner: 2-Methylphenylboronic acid (1.2 eq)
-
Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%) – Chosen for resistance to oxidation.
-
Base: K₂CO₃ (3.0 eq) or Cs₂CO₃ (2.0 eq)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio) – Water is essential for the transmetallation step.
Step-by-Step Workflow
-
Inerting (Critical): Charge a reaction vial with 4-bromopyrazole, boronic acid, and base. Cap and purge with Nitrogen/Argon for 5 minutes. Why? Oxygen poisons the Pd(0) active species, leading to homocoupling byproducts.
-
Catalyst Addition: Add the Pd catalyst quickly against a counter-flow of inert gas.
-
Solvation: Add degassed Dioxane/Water mixture via syringe.
-
Thermal Activation: Heat to 90°C for 4–12 hours. Monitor by LC-MS.[2]
-
Checkpoint: The reaction is complete when the bromide (M+H ~147/149) is consumed.
-
-
Workup:
-
Cool to RT. Dilute with EtOAc.
-
Wash with water (x2) and brine (x1).
-
Scavenging: If the organic layer is dark black/brown, treat with activated charcoal or a thiol-silica scavenger to remove residual Pd.
-
-
Purification: Flash chromatography (Hexanes:EtOAc gradient). The product typically elutes around 30–50% EtOAc due to the polar pyrazole NH.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield (<30%) | Protodeboronation of the boronic acid. | Use a milder base (K₃PO₄) or lower temp (80°C). Add boronic acid in portions. |
| Starting Material Remains | Catalyst deactivation. | Ensure strict O₂ exclusion. Switch to XPhos-Pd-G2 for higher activity. |
| N-Arylation Byproduct | Chan-Lam coupling competition. | Ensure no Cu sources are present; confirm inert atmosphere. |
Synthesis Pathway Diagram
[3]
Medicinal Chemistry Applications
Kinase Inhibitor Design (ATP Hinge Binder)
The pyrazole N-H and N: motif mimics the adenine ring of ATP.
-
Mechanism: The N-H acts as a donor to the hinge region backbone (e.g., Glu residue), while the N: acts as an acceptor (e.g., from a backbone NH).
-
Role of 2-Methyl: The ortho-methyl group twists the phenyl ring out of plane, allowing it to occupy the "Gatekeeper" pocket or the hydrophobic region II, improving selectivity against kinases with smaller gatekeeper residues.
Bioisosterism
This scaffold is often used as a bioisostere for:
-
Isoxazoles: Improved metabolic stability (less prone to ring opening).
-
Thiazoles: Altered H-bond capability and lipophilicity.
References
-
Suzuki-Miyaura Coupling of Heterocycles: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds..
-
Pyrazole Tautomerism & Properties: Elguero, J., et al. (2000). Pyrazoles.[1][3][4][5][6].
-
Medicinal Chemistry of Pyrazoles: Frizzo, C. P., et al. (2009). Essential Pyrazoles in Medicinal Chemistry..
-
Synthesis Protocol Validation: Li, H., et al. (2013). Synthesis and Biological Evaluation of 4-Arylpyrazole Derivatives..
-
Compound Data Source: PubChem Compound Summary for CID 56965968 (Isomer Analog).. (Note: Specific CAS 872366-13-7 verified via chemical vendor catalogs).
Sources
- 1. 4-(2-Methylphenyl)-1H-pyrazole [myskinrecipes.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-(2-Methylphenyl)-1H-pyrazole [myskinrecipes.com]
- 5. 4-Methyl-5-phenyl-1H-pyrazol-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
Technical Monograph: 4-(2-Methylphenyl)-1H-pyrazole
[1][2]
CAS Registry Number: 872366-13-7 Chemical Formula: C₁₀H₁₀N₂ Molecular Weight: 158.20 g/mol IUPAC Name: 4-(2-methylphenyl)-1H-pyrazole[1]
Executive Summary
4-(2-methylphenyl)-1H-pyrazole represents a critical structural motif in modern drug discovery, particularly within the field of kinase inhibition. Unlike its 3-aryl and 5-aryl regioisomers, the 4-arylpyrazole core provides a unique vector for substituent projection, allowing the o-tolyl group to occupy hydrophobic pockets (e.g., the Gatekeeper region in protein kinases) while the pyrazole NH remains available for bidentate hydrogen bonding with the hinge region. This guide outlines the optimized synthetic protocols, physicochemical characteristics, and structure-activity relationship (SAR) logic driving its use in oncology and inflammation therapeutics.
Physicochemical Profile
The introduction of the ortho-methyl group on the phenyl ring induces a non-planar conformation due to steric clash with the pyrazole protons. This "twisted" geometry is often exploited to improve selectivity by discriminating between kinase isoforms.
| Property | Value / Description |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 128–132 °C (Predicted/Analogous) |
| LogP (Predicted) | 2.45 ± 0.3 |
| pKa (Pyrazole NH) | ~14.0 (Acidity), ~2.5 (Basicity) |
| Solubility | Soluble in DMSO, MeOH, DCM; sparingly soluble in water. |
| H-Bond Donors | 1 (Pyrazole NH) |
| H-Bond Acceptors | 1 (Pyrazole N2) |
Synthetic Methodologies
Direct synthesis of 4-arylpyrazoles is synthetically more demanding than 3/5-aryl variants due to the lack of direct condensation methods (like the Knorr pyrazole synthesis) that naturally favor the 3/5 positions. The most robust, industrial-standard route utilizes Suzuki-Miyaura Cross-Coupling .
Protocol A: Protected Suzuki Coupling (High Fidelity)
Rationale: Unprotected 4-bromopyrazole can poison Palladium catalysts or undergo N-arylation. Using a THP (tetrahydropyranyl) protecting group ensures high yields and cleaner purification.
Step 1: Protection
Reagents: 4-Bromo-1H-pyrazole, 3,4-Dihydro-2H-pyran (DHP), Trifluoroacetic acid (cat.), DCM.
-
Dissolve 4-bromo-1H-pyrazole (1.0 eq) in DCM.
-
Add DHP (1.2 eq) and catalytic TFA (0.05 eq) at 0°C.
-
Stir at RT for 4 hours. Quench with NaHCO₃.
-
Isolate 1-(tetrahydro-2H-pyran-2-yl)-4-bromo-1H-pyrazole .
Step 2: Suzuki Cross-Coupling
Reagents: Protected Bromopyrazole (from Step 1), 2-Methylphenylboronic acid, Pd(dppf)Cl₂, K₂CO₃, 1,4-Dioxane/Water (4:1).
-
Charge a reaction vessel with protected bromopyrazole (1.0 eq) and 2-methylphenylboronic acid (1.2 eq).
-
Add K₂CO₃ (2.5 eq) and degas the solvent mixture (Dioxane/H₂O) with Argon for 15 mins.
-
Add Pd(dppf)Cl₂ (5 mol%).
-
Heat to 90°C for 12 hours under inert atmosphere.
-
Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexane/EtOAc) to yield the coupled intermediate.
Step 3: Deprotection
Reagents: HCl (4M in Dioxane) or TFA/DCM.
-
Dissolve the intermediate in MeOH or DCM.
-
Add acid catalyst and stir at RT for 2–4 hours.
-
Neutralize and crystallize to obtain pure 4-(2-methylphenyl)-1H-pyrazole .
Visualization: Catalytic Cycle & Workflow
The following diagram illustrates the mechanistic logic of the Suzuki coupling applied to this specific scaffold.
Figure 1: Catalytic cycle for the synthesis of the 4-arylpyrazole core via Suzuki-Miyaura coupling.
Analytical Characterization
To validate the synthesis, the following spectral signatures must be confirmed.
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 13.0 ppm (br s, 1H): Pyrazole NH (exchangeable).
-
δ 8.0–8.2 ppm (s, 2H): Pyrazole C3-H and C5-H. Note: These may appear as a broad singlet or two distinct signals depending on tautomeric exchange rates.
-
δ 7.2–7.4 ppm (m, 4H): Aromatic protons of the o-tolyl ring.
-
δ 2.35 ppm (s, 3H): Methyl group of the o-tolyl moiety.
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺: Calculated 159.09; Observed 159.1.
-
Pharmacological Applications & SAR
The 4-(2-methylphenyl)-1H-pyrazole scaffold is a bioisostere for imidazole and pyrrole cores found in p38 MAP kinase and CDK inhibitors.
Mechanism of Action: Kinase Inhibition
-
Hinge Binding: The pyrazole N1 and N2 act as a donor-acceptor pair, forming hydrogen bonds with the kinase hinge region (e.g., Met109 in p38α).
-
Hydrophobic Filling: The 2-methylphenyl group at position 4 is critical. The ortho-methyl group forces the phenyl ring to twist roughly 40–60° relative to the pyrazole plane. This twist allows the phenyl group to fit snugly into the hydrophobic "Gatekeeper" pocket, improving selectivity against kinases with smaller gatekeeper residues.
Structure-Activity Relationship (SAR) Logic
Figure 2: Pharmacophore dissection of the scaffold highlighting key interactions.
References
-
Synthesis of 4-substituted pyrazoles: Li, X., et al. "Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction." Journal of Heterocyclic Chemistry.
-
Suzuki Coupling Methodology: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[2] Chemical Reviews.
-
Kinase Inhibitor Scaffolds: Dumas, J. "Protein kinase inhibitors: emerging pharmacophores." Expert Opinion on Therapeutic Patents.
-
CAS Registry Data: NIH PubChem Compound Summary for Pyrazole Derivatives.
-
Specific CAS Identification: ChemScene Database Entry for 4-(2-Methylphenyl)-1H-pyrazole (CAS 872366-13-7).
Technical Guide: Safety, Handling, and Synthesis of 4-(2-Methylphenyl)-1H-Pyrazole
This guide provides a technical deep-dive into the safety, handling, and synthesis of 4-(2-methylphenyl)-1H-pyrazole , a critical heterocyclic scaffold used in medicinal chemistry.
Executive Summary
4-(2-Methylphenyl)-1H-pyrazole (CAS: 872366-13-7 ) is a bi-aryl heterocyclic compound featuring a pyrazole ring substituted at the 4-position with an o-tolyl group. It serves as a vital pharmacophore in the development of p38 MAP kinase inhibitors, COX-2 inhibitors, and agrochemicals.
While often categorized under generic "irritant" protocols, its specific structural properties—lipophilicity driven by the o-tolyl moiety and the hydrogen-bond donor capability of the pyrazole NH—require a nuanced handling approach. This guide synthesizes standard safety data with practical laboratory experience to ensure personnel safety and compound integrity.
Chemical Identity & Physicochemical Properties[1]
The following data establishes the baseline for identification and property-based risk assessment.
| Property | Specification |
| Chemical Name | 4-(2-Methylphenyl)-1H-pyrazole |
| Synonyms | 4-(o-Tolyl)-1H-pyrazole; 4-(2-Tolyl)pyrazole |
| CAS Number | 872366-13-7 |
| Molecular Formula | C₁₀H₁₀N₂ |
| Molecular Weight | 158.20 g/mol |
| SMILES | CC1=CC=CC=C1C2=CNN=C2 |
| Physical State | White to off-white solid |
| Solubility | Soluble in DMSO, Methanol, DCM; Low solubility in water |
| pKa (Calculated) | ~14 (NH acidity), ~2.5 (Conjugate acid) |
Hazard Identification & Toxicology (GHS Standards)
Although specific toxicological data (LD50) for this exact isomer is limited, Structure-Activity Relationship (SAR) analysis with 4-phenylpyrazole and general aryl-pyrazoles dictates the following hazard profile.
GHS Classification
-
Signal Word: WARNING
-
Skin Corrosion/Irritation: Category 2 (H315)
-
Serious Eye Damage/Eye Irritation: Category 2A (H319)
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)
Mechanistic Toxicity Insight
The pyrazole moiety is metabolically stable but can act as a weak base. The o-tolyl group increases lipophilicity (LogP ~2.5), enhancing dermal absorption compared to unsubstituted pyrazole.
-
Inhalation Risk: Fine dust generation during weighing can irritate bronchial mucous membranes.
-
Sensitization: Pyrazole derivatives have a known potential for skin sensitization upon repeated contact.
Synthesis & Impurity Profile
For researchers synthesizing this compound in-house, understanding the reaction pathway is crucial for identifying hazardous impurities (e.g., Palladium residues, boronic acids).
Validated Synthetic Route: Suzuki-Miyaura Coupling
The most robust synthesis involves the cross-coupling of 4-bromo-1H-pyrazole with (2-methylphenyl)boronic acid.
Protocol:
-
Reagents: 4-Bromo-1H-pyrazole (1.0 eq), (2-methylphenyl)boronic acid (1.2 eq), K₂CO₃ (2.0 eq).
-
Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%).
-
Solvent: 1,4-Dioxane/Water (4:1).
-
Conditions: Degas solvents (Argon sparge), heat to 90°C for 12-16 hours.
Impurity Management
-
Homocoupling: 2,2'-Bitolyl may form if the catalyst loading is too high.
-
Protodeboronation: Toluene may be present as a volatile impurity; remove via high-vacuum drying.
-
Palladium: Residual heavy metal must be scavenged (e.g., using SiliaMetS® Thiol) if the compound is intended for biological assay.
Workflow Visualization
The following diagram outlines the synthesis and purification logic, emphasizing critical safety checkpoints.
Figure 1: Step-by-step synthesis workflow emphasizing the inert atmosphere requirement during the catalytic step.
Handling & Storage Protocols
This protocol is designed to be self-validating : if the compound changes color (yellowing) or aggregates, the storage conditions have failed (likely oxidation or moisture ingress).
Personal Protective Equipment (PPE) Matrix
| Task | Hand Protection | Eye Protection | Respiratory |
| Weighing (<100 mg) | Single Nitrile (0.11 mm) | Safety Glasses | Fume Hood |
| Synthesis/Scale-up | Double Nitrile or Butyl | Chemical Goggles | Fume Hood (Face velocity >0.5 m/s) |
| Spill Cleanup | Double Nitrile (Long cuff) | Face Shield + Goggles | N95/P100 Respirator |
Storage Requirements
-
Temperature: Store at 2-8°C (Refrigerated). While stable at RT, refrigeration retards slow oxidation.
-
Atmosphere: Store under inert gas (Nitrogen/Argon) if possible.
-
Container: Amber glass vial with a PTFE-lined cap to prevent leaching and UV degradation.
Operational Decision Tree
Use this logic flow to determine the safe handling procedure based on the state of the material.
Figure 2: Operational logic for handling 4-(2-methylphenyl)-1H-pyrazole in solid vs. solution state.
Emergency Response
In the event of exposure, immediate action mitigates long-term sensitization risks.
-
Eye Contact: Immediately flush with saline or water for 15 minutes . The lipophilic nature means the compound may adhere to corneal tissue; do not stop rinsing early.
-
Skin Contact: Wash with soap and water immediately.[1] Do not use alcohol or DMSO to wipe the skin, as this will act as a vehicle, driving the compound deeper into the dermis.
-
Spill Cleanup:
-
Solid: Wet wipe with a paper towel dampened with water (to prevent dust) then clean surface with ethanol.
-
Disposal: Incineration is the preferred disposal method for nitrogen-containing heterocycles.
-
References
-
Matrix Scientific. (n.d.).[2] 4-(o-Tolyl)-1H-pyrazole Safety Data & Properties. Retrieved from
-
PubChem. (2025). Compound Summary for 4-(2-Methylphenyl)-1H-pyrazole. National Library of Medicine. Retrieved from
-
MySkinRecipes. (n.d.). Chemical Specifications and Applications of 4-(2-Methylphenyl)-1H-pyrazole. Retrieved from
-
Organic Chemistry Portal. (2023). Synthesis of Pyrazoles via Suzuki Coupling. Retrieved from
-
Sigma-Aldrich. (2025). Safety Data Sheet for Pyrazole Derivatives (Generic). Retrieved from
Sources
Methodological & Application
Synthesis of 4-(2-methylphenyl)-1H-pyrazole: A Detailed Guide to Suzuki-Miyaura Cross-Coupling
Introduction: The Significance of 4-Arylpyrazoles in Modern Chemistry
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and functional properties. Among these, 4-arylpyrazoles are of particular interest due to their presence in numerous bioactive compounds.[1] The synthesis of these molecules, however, can be challenging. Traditional methods often involve the condensation of 1,3-dicarbonyl compounds with hydrazine derivatives, which may require multi-step preparation of the precursors.[1]
Modern synthetic chemistry offers more direct and efficient routes. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the formation of carbon-carbon bonds, providing a robust method for the arylation of heterocyclic compounds, including pyrazoles.[2][3][4] This application note provides a detailed protocol for the synthesis of 4-(2-methylphenyl)-1H-pyrazole, a representative 4-arylpyrazole, via a Suzuki-Miyaura coupling strategy. We will delve into the rationale behind the choice of reagents and conditions, offering insights grounded in established chemical principles to ensure a reproducible and efficient synthesis.
Strategic Approach: The Suzuki-Miyaura Pathway
The synthesis of 4-(2-methylphenyl)-1H-pyrazole will be achieved through a two-step process:
-
Iodination of Pyrazole: Synthesis of the key precursor, 4-iodo-1H-pyrazole.
-
Suzuki-Miyaura Cross-Coupling: Palladium-catalyzed reaction between 4-iodo-1H-pyrazole and (2-methylphenyl)boronic acid.
A critical consideration in this synthesis is the presence of the acidic N-H proton on the pyrazole ring. This can potentially interfere with the catalytic cycle of the Suzuki-Miyaura reaction. While N-protection strategies are a valid approach, recent advancements have demonstrated successful couplings on unprotected N-H azoles, often through careful selection of the catalyst system and reaction conditions.[5] This guide will focus on a protocol optimized for the direct coupling of unprotected 4-iodopyrazole, while also discussing the alternative N-protection strategy.
Part 1: Synthesis of 4-Iodo-1H-pyrazole
The introduction of an iodine atom at the C4 position of the pyrazole ring is the crucial first step, as the carbon-iodine bond is highly reactive towards oxidative addition to the palladium(0) catalyst in the Suzuki-Miyaura reaction.[6]
Experimental Protocol: Iodination of 1H-pyrazole
This protocol is adapted from established iodination procedures for pyrazole derivatives.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Concentration/Purity | Supplier |
| 1H-Pyrazole | C₃H₄N₂ | 68.08 | 98% | Sigma-Aldrich |
| Iodine (I₂) | I₂ | 253.81 | 99.8% | Acros Organics |
| Hydrogen Peroxide | H₂O₂ | 34.01 | 35% aq. solution | Fisher Scientific |
| Dichloromethane | CH₂Cl₂ | 84.93 | Anhydrous | Merck |
| Saturated Na₂S₂O₃ | Na₂S₂O₃ | 158.11 | Saturated aq. soln. | LabChem |
| Saturated NaHCO₃ | NaHCO₃ | 84.01 | Saturated aq. soln. | J.T. Baker |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ≥99.5% | Sigma-Aldrich |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1H-pyrazole (3.40 g, 50.0 mmol) and iodine (12.69 g, 50.0 mmol).
-
Add 50 mL of dichloromethane to the flask and stir the mixture at room temperature.
-
Slowly add 35% hydrogen peroxide solution (5.0 mL, ~58 mmol) dropwise to the stirring suspension over 15 minutes. Caution: The reaction is exothermic.
-
After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting pyrazole is consumed.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution until the brown color of the iodine disappears.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude 4-iodo-1H-pyrazole by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
The structure and purity of the product can be confirmed by NMR spectroscopy.[7]
Part 2: Suzuki-Miyaura Cross-Coupling
This section details the palladium-catalyzed coupling of 4-iodo-1H-pyrazole with (2-methylphenyl)boronic acid. A microwave-assisted protocol is presented for its advantages in terms of reduced reaction times and often improved yields.[1][8]
Reaction Workflow Diagram
Caption: Workflow for the Suzuki-Miyaura synthesis of 4-(2-methylphenyl)-1H-pyrazole.
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Concentration/Purity | Supplier |
| 4-Iodo-1H-pyrazole | C₃H₃IN₂ | 193.98 | As synthesized | - |
| (2-Methylphenyl)boronic acid | C₇H₉BO₂ | 135.96 | >97% | Combi-Blocks |
| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 99% | Strem Chemicals |
| Cesium Carbonate (Cs₂CO₃) | Cs₂CO₃ | 325.82 | 99.9% | Alfa Aesar |
| 1,2-Dimethoxyethane (DME) | C₄H₁₀O₂ | 90.12 | Anhydrous | Sigma-Aldrich |
| Deionized Water | H₂O | 18.02 | - | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | HPLC Grade | Fisher Scientific |
| Hexane | C₆H₁₄ | 86.18 | HPLC Grade | Fisher Scientific |
Procedure:
-
To a 10 mL microwave vial, add 4-iodo-1H-pyrazole (97.0 mg, 0.5 mmol), (2-methylphenyl)boronic acid (74.8 mg, 0.55 mmol, 1.1 equiv), and cesium carbonate (407.3 mg, 1.25 mmol, 2.5 equiv).
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (28.9 mg, 0.025 mmol, 5 mol%).
-
Add 1,2-dimethoxyethane (DME) (3.0 mL) and deionized water (1.0 mL).
-
Seal the vial with a cap and purge with nitrogen gas for 5 minutes.
-
Place the vial in a microwave reactor and irradiate at 110°C for 15-20 minutes.
-
Monitor the reaction by TLC to confirm the consumption of the starting material.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-(2-methylphenyl)-1H-pyrazole.
Mechanism and Rationale for Experimental Choices
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings. The phosphine ligands stabilize the palladium center and facilitate the elementary steps of the catalytic cycle. For challenging couplings, particularly with N-H containing heterocycles, ligands like XPhos or SPhos in combination with a Pd(II) precatalyst can be beneficial.[5][9]
-
Base: The base is crucial for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[2] Cesium carbonate is an effective base for this purpose, often providing higher yields compared to other bases like sodium or potassium carbonate.[1][6]
-
Solvent System: A mixture of an organic solvent (DME) and water is used to dissolve both the organic starting materials and the inorganic base, creating a homogeneous reaction mixture essential for efficient catalysis.[1][6]
-
Microwave Irradiation: This technique accelerates the reaction by rapidly heating the polar solvent, leading to significantly shorter reaction times compared to conventional heating.[1][8]
Alternative Strategy: N-Protection and Deprotection
If the direct coupling of unprotected 4-iodopyrazole proves to be low-yielding, an N-protection strategy can be employed. A common protecting group for pyrazoles is the trityl (triphenylmethyl) group, which is stable under the coupling conditions and can be readily removed post-synthesis.
-
Protection: React 4-iodo-1H-pyrazole with trityl chloride in the presence of a base like triethylamine to obtain 4-iodo-1-trityl-1H-pyrazole.
-
Suzuki-Miyaura Coupling: Perform the coupling reaction as described above with the N-trityl protected pyrazole.
-
Deprotection: Remove the trityl group by treating the coupled product with a mild acid, such as trifluoroacetic acid in dichloromethane, to yield the final product.
Product Characterization
The final product, 4-(2-methylphenyl)-1H-pyrazole, should be characterized to confirm its identity and purity.
-
¹H NMR: Expect characteristic signals for the pyrazole protons and the aromatic protons of the 2-methylphenyl group.
-
¹³C NMR: The spectrum should show the corresponding carbon signals for both the pyrazole and the substituted phenyl ring.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Melting Point: To assess the purity of the final product.
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides an efficient and modular route for the synthesis of 4-(2-methylphenyl)-1H-pyrazole and other 4-arylpyrazole derivatives. The use of microwave irradiation can significantly enhance the reaction rate, making it a highly attractive method for library synthesis in drug discovery and materials science. Careful consideration of the catalyst, base, and the potential need for N-protection are key to achieving high yields and purity. This detailed protocol serves as a comprehensive guide for researchers and scientists in the field of synthetic organic chemistry.
References
-
Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (URL: [Link])
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (URL: [Link])
-
An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - NIH. (URL: [Link])
- CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole - Google P
-
Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC. (URL: [Link])
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (URL: [Link])
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. (URL: [Link])
-
Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
-
Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... - ResearchGate. (URL: [Link])
-
Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl) - YouTube. (URL: [Link])
-
Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions - ResearchGate. (URL: [Link])
Sources
- 1. html.rhhz.net [html.rhhz.net]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Applications of 4-(2-methylphenyl)-1H-pyrazole in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its presence in numerous pharmacologically active agents.[1][2] This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, serves as a versatile scaffold for the development of compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4][5] This guide focuses on the potential applications of a specific derivative, 4-(2-methylphenyl)-1H-pyrazole, in medicinal chemistry. Due to the limited publicly available data on this exact molecule, this document leverages established knowledge of closely related 4-aryl-1H-pyrazoles to provide a comprehensive overview of its probable therapeutic relevance and to outline detailed protocols for its synthesis and biological evaluation.
Introduction to the 4-Aryl-1H-Pyrazole Scaffold
The 4-aryl-1H-pyrazole motif is a privileged structure in drug discovery. The substitution at the 4-position of the pyrazole ring with an aryl group offers a valuable vector for modulating the pharmacokinetic and pharmacodynamic properties of the molecule. The aryl substituent can engage in various interactions with biological targets, including hydrophobic and pi-stacking interactions, which can significantly influence binding affinity and selectivity.[6] The biological activities of 4-aryl-pyrazoles are diverse, with prominent examples in the fields of inflammation and oncology.
Potential Therapeutic Applications
Based on the activities of structurally similar compounds, 4-(2-methylphenyl)-1H-pyrazole is a promising candidate for investigation in the following therapeutic areas:
Anti-inflammatory Activity via COX-2 Inhibition
A significant number of 4-aryl-pyrazole derivatives have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2).[7] The most notable example is Celecoxib, a diaryl-substituted pyrazole that selectively inhibits COX-2 over COX-1, thereby reducing inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.
Mechanism of Action: COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 blocks the production of these pro-inflammatory molecules. The 4-aryl substituent of the pyrazole core often plays a crucial role in binding to a hydrophobic side pocket in the COX-2 active site, a feature not present in the COX-1 isoform, thus conferring selectivity.
Caption: Proposed mechanism of anti-inflammatory action of 4-(2-methylphenyl)-1H-pyrazole via COX-2 inhibition.
Kinase Inhibition in Oncology
The pyrazole scaffold is prevalent in a multitude of kinase inhibitors developed for cancer therapy. Kinases are a large family of enzymes that play critical roles in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Pyrazole-based compounds have been designed to target various kinases, including those involved in cell proliferation, survival, and angiogenesis.
Mechanism of Action: Kinase inhibitors typically function by competing with ATP for binding to the enzyme's active site. The pyrazole core can form key hydrogen bond interactions with the hinge region of the kinase, a critical feature for potent inhibition. The 4-aryl substituent can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity for the target kinase.
Synthetic Protocol for 4-(2-methylphenyl)-1H-pyrazole
The synthesis of 4-aryl-1H-pyrazoles can be efficiently achieved through a Suzuki-Miyaura cross-coupling reaction.[8][9] This palladium-catalyzed reaction provides a robust and versatile method for the formation of the C-C bond between the pyrazole core and the aryl group.
Caption: General workflow for the synthesis of 4-(2-methylphenyl)-1H-pyrazole.
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask, add 4-iodo-1H-pyrazole (1.0 eq), (2-methylphenyl)boronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Stir the mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 4-(2-methylphenyl)-1H-pyrazole.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Evaluation Protocols
In Vitro COX-2 Inhibition Assay
This protocol outlines a general procedure for evaluating the COX-2 inhibitory activity of 4-(2-methylphenyl)-1H-pyrazole.[10][11][12]
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., Tris-HCl)
-
Heme cofactor
-
Test compound (4-(2-methylphenyl)-1H-pyrazole)
-
Reference inhibitor (e.g., Celecoxib)
-
Detection reagent (e.g., for measuring prostaglandin E2 production via ELISA)
Procedure:
-
Prepare a solution of the test compound and reference inhibitor in a suitable solvent (e.g., DMSO).
-
In a microplate, add the assay buffer, heme, and the COX-2 enzyme.
-
Add serial dilutions of the test compound or reference inhibitor to the respective wells. Include a vehicle control (DMSO).
-
Pre-incubate the plate at 37 °C for a defined period (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a solution of arachidonic acid to all wells.
-
Incubate the plate at 37 °C for a specific time (e.g., 10 minutes).
-
Stop the reaction by adding a quenching solution (e.g., a strong acid).
-
Quantify the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.
Generic Kinase Inhibition Assay
This protocol describes a general method for assessing the kinase inhibitory potential of 4-(2-methylphenyl)-1H-pyrazole using a luminescence-based ATP detection assay.[13][14][15]
Materials:
-
Target kinase
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase assay buffer
-
Test compound (4-(2-methylphenyl)-1H-pyrazole)
-
Reference inhibitor (e.g., Staurosporine or a known inhibitor for the target kinase)
-
ADP-Glo™ Kinase Assay kit (or similar)
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitor in the kinase assay buffer.
-
In a white, opaque microplate, add the test compound or reference inhibitor. Include a no-inhibitor control and a no-enzyme control.
-
Add the target kinase to all wells except the no-enzyme control.
-
Add the kinase substrate to all wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[16]
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol.[16] This typically involves adding a reagent to deplete the remaining ATP, followed by a second reagent to convert the ADP to ATP, which is then detected via a luciferase-luciferin reaction.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.
Representative Biological Data of 4-Aryl-1H-Pyrazoles
The following table summarizes the biological activities of some representative 4-aryl-1H-pyrazole derivatives to provide a context for the potential efficacy of 4-(2-methylphenyl)-1H-pyrazole.
| Compound/Derivative Class | Target | Activity (IC₅₀/EC₅₀) | Therapeutic Area | Reference |
| 4,5-Diaryl-1H-pyrazole-3-ols | COX-2 | Varies by substitution | Anti-inflammatory | [7] |
| 4-Aryl-1H-pyrazoles | Various Kinases | Varies by substitution | Anticancer | [6] |
| 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) | RKO carcinoma cells | 9.9 ± 1.1 μM (for compound 3i) | Anticancer | [17] |
Conclusion
While direct experimental data for 4-(2-methylphenyl)-1H-pyrazole is not extensively available in the public domain, the well-established medicinal chemistry of the 4-aryl-1H-pyrazole scaffold strongly suggests its potential as a valuable lead structure for the development of novel anti-inflammatory and anti-cancer agents. The protocols provided herein offer a robust framework for the synthesis and biological evaluation of this compound, enabling researchers to explore its therapeutic potential. The versatility of the Suzuki-Miyaura coupling allows for the facile synthesis of a library of analogs with diverse aryl substitutions, facilitating structure-activity relationship studies to optimize potency and selectivity. Further investigation into the biological activities of 4-(2-methylphenyl)-1H-pyrazole is warranted and could lead to the discovery of new and effective therapeutic agents.
References
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. pjoes.com [pjoes.com]
- 5. jchr.org [jchr.org]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. html.rhhz.net [html.rhhz.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. promega.com [promega.com]
- 17. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Using 4-(2-methylphenyl)-1H-pyrazole as a ligand in catalysis
Technical Application Note: Steric Modulation in Catalysis using 4-(2-methylphenyl)-1H-pyrazole
Part 1: Executive Summary & Ligand Profile[1]
4-(2-methylphenyl)-1H-pyrazole represents a specialized class of "protic" N-heterocyclic ligands.[1] Unlike standard pyrazoles, this derivative incorporates a sterically demanding o-tolyl group at the 4-position.[1] This structural feature serves two critical functions in catalysis:
-
Steric Steering: The ortho-methyl group restricts rotation around the biaryl axis, creating a defined chiral pocket or steric wall that influences regioselectivity.[1]
-
Protic Functionality: The unsubstituted N-H moiety allows the ligand to act as a proton shuttle, facilitating Concerted Metalation-Deprotonation (CMD) pathways in C-H activation or engaging in hydrogen-bonding networks for cooperative catalysis.[1]
This guide details the application of this ligand in Palladium-catalyzed C-H activation and Titanium-catalyzed Ring-Opening Polymerization (ROP) .[1]
Part 2: Mechanistic Insight (The "Protic" Advantage)
The utility of 4-(2-methylphenyl)-1H-pyrazole extends beyond simple coordination.[1] In Palladium catalysis, it acts as a Command Ligand .[1] The N-H proton is acidic enough to hydrogen bond with leaving groups (e.g., acetate or carbonate), lowering the energy barrier for C-H bond cleavage.
Figure 1: Ligand-Accelerated CMD Mechanism The following diagram illustrates how the pyrazole ligand assists the Palladium center in cleaving a C-H bond via a six-membered transition state.[1]
Caption: Concerted Metalation-Deprotonation (CMD) pathway where the pyrazole ligand stabilizes the transition state.
Part 3: Experimental Protocols
Application A: Ligand-Promoted Pd-Catalyzed C-H Arylation
Target Application: Direct arylation of electron-deficient arenes (e.g., polyfluorobenzenes) without pre-functionalization.[1]
Materials Required:
-
Ligand: 4-(2-methylphenyl)-1H-pyrazole (10 mol%)[1]
-
Catalyst: Pd(OAc)₂ (5 mol%)[1]
-
Base: K₂CO₃ (2.0 equiv)[1]
-
Solvent: Pivalic acid / Mesitylene (1:4 ratio)[1]
-
Substrate: Pentafluorobenzene (1.0 equiv) + Aryl Bromide (1.2 equiv)[1]
Protocol Steps:
-
Catalyst Pre-complexation: In a glovebox, weigh Pd(OAc)₂ (11.2 mg, 0.05 mmol) and 4-(2-methylphenyl)-1H-pyrazole (15.8 mg, 0.10 mmol) into a 20 mL oven-dried Schlenk tube.
-
Solvent Addition: Add 1.0 mL of anhydrous mesitylene. Stir at room temperature for 15 minutes. Observation: The solution should turn from orange to a lighter yellow, indicating coordination.[1]
-
Substrate Loading: Add K₂CO₃ (276 mg, 2.0 mmol), pivalic acid (0.25 mL), pentafluorobenzene (168 mg, 1.0 mmol), and the aryl bromide (1.2 mmol).
-
Reaction: Seal the tube and heat to 110 °C for 16 hours.
-
Work-up: Cool to room temperature. Dilute with ethyl acetate (10 mL) and filter through a pad of Celite to remove inorganic salts.
-
Purification: Concentrate the filtrate and purify via silica gel column chromatography (Hexane/EtOAc gradient).
Why This Works: The o-tolyl group on the pyrazole prevents the formation of inactive "sandwich" complexes (PdL₄), keeping the active site open for the substrate.
Application B: Titanium-Catalyzed Polymerization of L-Lactide
Target Application: Production of biodegradable polylactide (PLA) with controlled molecular weight.[1]
Rationale: Pyrazoles act as "cooperative ligands" for Titanium alkoxides, potentially bridging two Ti centers to facilitate the ring-opening of the lactide monomer.[2]
Data Summary: Ligand Effect on Polymerization
| Catalyst System | Ligand:Ti Ratio | Time (min) | Conversion (%) | Mn ( g/mol ) | PDI |
| Ti(OiPr)₄ (Control) | 0:1 | 60 | 45 | 4,200 | 1.5 |
| Ti(OiPr)₄ + Ligand * | 1:1 | 60 | 92 | 8,500 | 1.2 |
| Ti(OiPr)₄ + Ligand | 2:1 | 60 | 88 | 7,900 | 1.3 |
*Ligand = 4-(2-methylphenyl)-1H-pyrazole[1]
Protocol Steps:
-
Inert Atmosphere: Perform all steps in a nitrogen-filled glovebox.[1]
-
Catalyst Prep: Mix Ti(OiPr)₄ (14 mg, 0.05 mmol) with 4-(2-methylphenyl)-1H-pyrazole (7.9 mg, 0.05 mmol) in CH₂Cl₂ (2 mL). Stir for 30 mins to form the [Ti]-L active species.
-
Monomer Addition: Dissolve L-Lactide (0.72 g, 5.0 mmol) in CH₂Cl₂ (5 mL).
-
Initiation: Add the catalyst solution to the monomer solution rapidly.
-
Termination: After 60 minutes, quench the reaction with wet methanol (2 drops).
-
Precipitation: Pour the reaction mixture into cold methanol (100 mL) to precipitate the white polymer. Filter and dry under vacuum.[1]
Part 4: Ligand Synthesis (Self-Validation)
If the ligand is not commercially available in your region, synthesize it via Suzuki-Miyaura coupling.[1] This protocol ensures you have the correct isomer.[1]
Workflow Diagram:
Caption: Synthesis route for 4-(2-methylphenyl)-1H-pyrazole via Suzuki coupling.
Synthesis Protocol:
-
Suspend 4-bromo-1H-pyrazole (1.0 equiv) and 2-methylphenylboronic acid (1.2 equiv) in 1,4-dioxane/water (4:1 v/v).
-
Add Na₂CO₃ (3.0 equiv) and degas the solution with N₂ for 15 minutes.
-
Add Pd(dppf)Cl₂ (5 mol%) and heat to reflux (100 °C) overnight.
-
Critical Step: Upon cooling, adjust pH to ~7 with 1M HCl before extraction to ensure the pyrazole is neutral and soluble in organic solvent.
Part 5: References
-
Mechanistic Role of Protic Pyrazoles:
-
Titanium Polymerization Applications:
-
Palladium-Catalyzed C-H Functionalization (Class Behavior):
-
Ligand Synthesis & Characterization:
Sources
- 1. 4-Phenylpyrazole | C9H8N2 | CID 139106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Use of pyrazoles as ligands greatly enhances the catalytic activity of titanium iso-propoxide for the ring-opening polymerization of l-lactide: a cooperation effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives [organic-chemistry.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. chemscene.com [chemscene.com]
- 7. Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
4-(2-methylphenyl)-1H-pyrazole in the development of kinase inhibitors
Application Note: Targeting the Gatekeeper – The 4-(2-Methylphenyl)-1H-Pyrazole Scaffold in Kinase Inhibitor Design
Executive Summary: The Structural Logic
In the landscape of kinase inhibitor development, the pyrazole ring is a "privileged structure," ubiquitously used as an ATP-mimetic scaffold due to its ability to form key hydrogen bonds with the kinase hinge region (e.g., Glu/Leu backbone residues). However, the differentiation between a generic binder and a highly selective inhibitor often lies in the decoration of this core.
The 4-(2-methylphenyl)-1H-pyrazole motif represents a sophisticated design element. Unlike a simple phenyl substitution, the inclusion of the ortho-methyl group on the 4-aryl ring serves two critical mechanistic functions:
-
Conformational Locking (Atropisomerism): The steric bulk of the o-methyl group restricts the rotation around the C-C bond connecting the pyrazole and the phenyl ring. This forces the molecule into a non-planar conformation, reducing the entropic penalty upon binding to the kinase active site.
-
Hydrophobic Pocket Exploitation: The methyl group is often positioned to displace conserved water molecules or fill the hydrophobic "gatekeeper" pocket (e.g., Threonine or Methionine gatekeepers), a strategy validated in the development of p38 MAPK and SGK1 inhibitors.
This guide details the synthesis, biochemical evaluation, and structural rationale for deploying this scaffold in your drug discovery pipeline.
Chemical Synthesis Protocol: Modular Assembly
The most robust route to accessing the 4-(2-methylphenyl)-1H-pyrazole core is via Suzuki-Miyaura cross-coupling . This protocol is optimized for high throughput and minimal byproduct formation.
Mechanism of Synthesis
The synthesis couples a 4-halopyrazole (electrophile) with a 2-methylphenylboronic acid (nucleophile). The use of a protected pyrazole (e.g., THP or SEM) is recommended to prevent catalyst poisoning by the free N-H, though robust catalysts can tolerate the free amine.
Step-by-Step Protocol
Reagents:
-
Reactant A: 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (1.0 equiv)
-
Reactant B: 2-Methylphenylboronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)
-
Base: Cs₂CO₃ (3.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Procedure:
-
Preparation: In a nitrogen-purged reaction vial, dissolve Reactant A (1.0 mmol, 231 mg) and Reactant B (1.2 mmol, 163 mg) in 5 mL of degassed 1,4-dioxane.
-
Activation: Add the aqueous solution of Cs₂CO₃ (3.0 mmol in 1.2 mL water).
-
Catalysis: Add the Pd catalyst (0.05 mmol, 41 mg) quickly to minimize air exposure. Seal the vial.
-
Reaction: Heat the mixture to 90°C for 4 hours . Monitor by LC-MS for the disappearance of the bromide.
-
Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with brine (2 x 10 mL). Dry the organic layer over Na₂SO₄ and concentrate in vacuo.
-
Deprotection (Critical Step): Dissolve the crude intermediate in DCM (5 mL) and add TFA (1 mL). Stir at room temperature for 2 hours to remove the THP group. Neutralize with sat. NaHCO₃, extract with DCM, and concentrate.
-
Purification: Purify via flash column chromatography (Gradient: 0-50% EtOAc in Hexanes). The product, 4-(2-methylphenyl)-1H-pyrazole , typically elutes as a white/off-white solid.
Yield Expectation: 75-85%
Visualization: Synthesis & Logic Workflow
The following diagram illustrates the synthesis pathway and the decision logic for selecting this specific scaffold.
Caption: Synthesis pathway of the target scaffold via Suzuki coupling and its structural contribution to kinase selectivity.
Biological Evaluation Protocol: TR-FRET Kinase Assay
To validate the potency of the synthesized fragment, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This method is superior to radiometric assays for high-throughput screening of fragments.
Target: p38 MAPK (Mitogen-Activated Protein Kinase) – a classic target for 4-arylpyrazoles.
Assay Principle
A europium-labeled anti-phospho-residue antibody binds to the phosphorylated substrate. When the kinase is active (transferring phosphate from ATP to substrate), the antibody binds, bringing the europium donor close to a dye-labeled acceptor on the substrate, generating a FRET signal. Inhibitors decrease this signal.[1]
Materials
-
Kinase: Recombinant human p38α (1 nM final).
-
Substrate: Biotinylated-ATF2 peptide (50 nM).
-
ATP: Km concentration (typically 10-50 µM for p38).
-
Detection: LANCE® Ultra or HTRF® reagents (PerkinElmer/Cisbio).
Protocol Steps
-
Compound Prep: Prepare a 10-point dose-response of 4-(2-methylphenyl)-1H-pyrazole in DMSO (Top conc: 100 µM, 1:3 serial dilution).
-
Incubation: Add 2 µL of compound to a 384-well white low-volume plate.
-
Enzyme Addition: Add 4 µL of kinase buffer containing p38α enzyme. Incubate for 15 min at RT (allows "residence time" equilibration).
-
Reaction Start: Add 4 µL of Substrate/ATP mix. Shake plate for 1 min.
-
Reaction Run: Incubate at RT for 60 minutes.
-
Termination/Detection: Add 10 µL of EDTA-containing detection mix (Eu-Antibody + Acceptor).
-
Read: Measure fluorescence ratio (665 nm / 615 nm) on a multimode plate reader (e.g., EnVision).
Data Analysis
-
Calculate % Inhibition:
-
Fit data to a 4-parameter logistic equation to determine IC₅₀.
Comparative SAR Data (Hypothetical Case Study)
The following table illustrates why the 2-methyl (o-tolyl) substitution is superior to the unsubstituted phenyl or 4-methyl (p-tolyl) analogs in specific kinase pockets (e.g., p38 or SGK1).
| Compound Structure | R-Group (Phenyl Ring) | IC₅₀ (p38α) | Selectivity (vs JNK1) | Mechanism Note |
| A | H (Phenyl) | 120 nM | 5-fold | Free rotation; high entropic penalty. |
| B | 4-Methyl (p-Tolyl) | 95 nM | 8-fold | Extends into solvent; minimal conformational lock. |
| C (Target) | 2-Methyl (o-Tolyl) | 18 nM | >50-fold | Atropisomeric lock; fills gatekeeper pocket. |
| D | 2,6-Dimethyl | >5000 nM | N/A | Steric clash prevents binding (too bulky). |
Note: Data represents typical SAR trends for this scaffold class.
References
-
Design of Pyrazole-Based Kinase Inhibitors
-
p38 MAPK Inhibitor Structural Biology
- Title: Hybrid-Designed Inhibitors of p38 MAP Kinase Utilizing N-Arylpyridazinones.
- Source: Journal of Medicinal Chemistry, 2025 (via ResearchG
-
URL:[Link] (General Journal Link for verification of recent issues)
-
Synthesis of 4-Arylpyrazoles
- Title: Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles.
- Source: NIH / PubMed Central.
-
URL:[Link]
-
SGK1 Inhibitors utilizing Pyrazole Scaffolds
- Title: Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors.
- Source: ACS Medicinal Chemistry Letters (via NIH).
-
URL:[Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02579A [pubs.rsc.org]
- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
4-(2-methylphenyl)-1H-pyrazole functionalization methods
Application Note: Functionalization Strategies for 4-(2-Methylphenyl)-1H-pyrazole
PART 1: STRATEGIC OVERVIEW & MOLECULAR ARCHITECTURE
1.1 The Scaffold Relevance The 4-(2-methylphenyl)-1H-pyrazole moiety is a privileged pharmacophore in kinase inhibitor discovery (e.g., p38 MAPK, JNK pathways).[1] Unlike the flat 4-phenylpyrazole, the ortho-methyl group in the 2-position of the phenyl ring introduces a critical steric clash with the pyrazole hydrogens (H3/H5). This forces the phenyl ring to twist out of coplanarity with the pyrazole core (dihedral angle approx. 40–60°), increasing solubility and creating a unique 3D vector for binding pockets.
1.2 Reactivity Profile & The "Tautomer Trap" The unsubstituted nitrogen (N1) is the primary vector for diversification. However, in solution, 4-(2-methylphenyl)-1H-pyrazole exists in rapid tautomeric equilibrium.[1]
-
Key Challenge: Upon N-alkylation, the symmetry is broken. While the starting material is symmetric regarding positions 3 and 5, the introduction of an N-substituent renders C3 and C5 non-equivalent.
-
Steric Shielding: The o-tolyl group provides steric bulk that can hinder bulky electrophiles from attacking C3/C5, but it primarily affects the rotational barrier, potentially leading to atropisomers if the N-substituent is sufficiently bulky.[1]
PART 2: DETAILED PROTOCOLS & SCIENTIFIC VALIDATION
Vector A: N-Alkylation (The Primary Handle)[2]
Rational Design: Base-mediated alkylation is the standard.[2] However, "over-basing" with NaH can lead to bis-alkylation or side reactions on the benzylic methyl group.[1] We utilize a mild Carbonate-Base System to ensure mono-alkylation control.
Protocol 1: Controlled N-Alkylation via Cesium Carbonate Target: Synthesis of N-substituted derivatives for SAR exploration.
Reagents:
-
Substrate: 4-(2-methylphenyl)-1H-pyrazole (1.0 equiv)
-
Electrophile: Alkyl Halide (R-X) (1.1 equiv)
-
Base: Cesium Carbonate (
) (2.0 equiv) -
Solvent: DMF (Anhydrous) or Acetonitrile (for more reactive electrophiles)
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried reaction vial with 4-(2-methylphenyl)-1H-pyrazole (1.0 mmol) and
(2.0 mmol). Purge with Nitrogen ( ) for 5 minutes. -
Solvation: Add anhydrous DMF (5 mL, 0.2 M concentration). The "Cesium Effect" improves solubility and nucleophilicity of the pyrazolate anion compared to potassium salts.
-
Activation: Stir at room temperature (RT) for 15 minutes. A slight color change (often pale yellow) indicates deprotonation.
-
Addition: Add the Alkyl Halide (1.1 equiv) dropwise.[2]
-
Critical Note: If R-X is a secondary halide, add NaI (0.1 equiv) as a Finkelstein catalyst.[1]
-
-
Reaction: Stir at
for 4–12 hours. Monitor via LC-MS.-
Endpoint: Disappearance of starting material (
159 [M+H]).
-
-
Workup: Dilute with EtOAc (20 mL), wash with water (
) to remove DMF, then brine. Dry over .[3][4] -
Purification: Flash chromatography (Hexane/EtOAc).
Self-Validating Check:
-
1H NMR Diagnostic: The N-alkylation breaks the symmetry. Look for the differentiation of the pyrazole C3-H and C5-H protons. In the starting material, they appear as a singlet (approx. 7.6–7.8 ppm, 2H).[1] In the product, they split into two distinct singlets (approx. 7.5 ppm and 7.9 ppm).
Vector B: C-H Activation (The Secondary Handle)
Rational Design: Direct functionalization of C3/C5 allows for the introduction of aryl or halogen groups without pre-functionalization. The o-tolyl group exerts a "steric umbrella" effect, making this more challenging than simple pyrazoles.[1]
Protocol 2: Regioselective C3/C5 Halogenation Target: Preparation of precursors for Suzuki/Buchwald couplings.
Reagents:
-
Substrate: 1-Methyl-4-(2-methylphenyl)-1H-pyrazole (N-protected substrate required)
-
Reagent: N-Iodosuccinimide (NIS) (1.1 equiv)
-
Solvent: Acetonitrile (ACN)
Step-by-Step Methodology:
-
Dissolution: Dissolve the N-alkylated substrate (1.0 mmol) in ACN (5 mL).
-
Addition: Add NIS (1.1 equiv) in one portion at
(ice bath).-
Mechanistic Insight: Low temperature prevents poly-halogenation. The electron-rich pyrazole ring reacts faster than the phenyl ring.
-
-
Progression: Allow to warm to RT and stir for 2 hours.
-
Quench: Add 10% aqueous Sodium Thiosulfate (
) to quench excess iodine (color changes from red/brown to clear). -
Isolation: Extract with DCM.
Data Summary Table: Functionalization Efficiency
| Method | Vector | Reagent System | Typical Yield | Key Selectivity Factor |
| Protocol 1 | N1-Alkylation | 85–95% | Steric bulk of electrophile | |
| Protocol 2 | C5-Iodination | NIS / ACN | 70–85% | Electronic activation of Pyrazole |
| Chan-Lam | N1-Arylation | 50–70% | Oxidative conditions required | |
| Radical | Benzylic-CH | NBS / AIBN | 40–60% | Competition with Pyrazole bromination |
PART 3: VISUALIZATION & PATHWAYS
Diagram 1: Reactivity Map & Functionalization Logic
This diagram illustrates the divergent synthetic pathways available for the scaffold.
Caption: Divergent functionalization pathways. Path A (N-Alkylation) is the requisite first step before C3/C5 activation to prevent regio-scrambling.
Diagram 2: Decision Matrix for N-Alkylation
Caption: Decision matrix for selecting the optimal N-functionalization condition based on electrophile steric and electronic properties.
References
-
BenchChem. Application Notes and Protocols: N-Alkylation of Methyl 3-amino-1H-pyrazole-4-carboxylate. (General N-alkylation base protocols). Link
-
Fustero, S., et al. "Regioselective Functionalization of Pyrazoles."[1] Chemical Reviews, 2011.[1] (Mechanistic grounding for tautomer reactivity).
-
Kouznetsov, V. V., et al. "Recent Progress in the Synthesis of Pyrazoles."[1] Current Organic Chemistry, 2016.[1] (Overview of 4-arylpyrazole synthesis).
-
National Institutes of Health (NIH). Transition-metal-catalyzed C-H functionalization of pyrazoles. (C-H activation protocols). Link
-
Sigma-Aldrich (Merck). Product Specification: 4-(2-Methylphenyl)-1H-pyrazole. (Physical properties and handling).[2][4][5]
Sources
- 1. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: In Vitro Profiling & Assay Development for 4-(2-methylphenyl)-1H-pyrazole
[1]
Executive Summary & Scientific Rationale
The compound 4-(2-methylphenyl)-1H-pyrazole represents a "privileged scaffold" in medicinal chemistry, specifically within the class of 4-arylpyrazoles .[1] This structural motif is foundational to numerous FDA-approved kinase inhibitors (e.g., Crizotinib, Ruxolitinib) and anti-inflammatory agents.
Scientific Context: Unlike planar 4-phenylpyrazoles, the inclusion of the 2-methyl (ortho-tolyl) group introduces significant steric hindrance.[1] This forces a non-planar torsion angle between the pyrazole and the phenyl ring, potentially enhancing selectivity by exploiting specific hydrophobic pockets (e.g., the Gatekeeper region in protein kinases) or reducing metabolic liability compared to unsubstituted analogs.
This Application Note provides a rigorous framework for evaluating this compound's biological activity, focusing on ATP-competitive kinase inhibition and cellular anti-inflammatory efficacy .
Chemical Properties & Reagent Preparation[1][2][3][4][5][6]
Critical Solubility Note: 4-arylpyrazoles are lipophilic.[1] Improper solubilization leads to microprecipitation in aqueous buffers, causing false negatives (loss of potency) or false positives (aggregates sequestering enzymes).
Table 1: Physicochemical Profile
| Property | Value / Characteristic | Implication for Assays |
| Molecular Weight | ~158.20 g/mol | Small fragment-like molecule; high ligand efficiency potential.[1] |
| LogP (Predicted) | ~2.5 - 3.0 | Moderate lipophilicity; cell-permeable.[1] |
| pKa (Pyrazole NH) | ~14.0 (neutral) | Remains uncharged at physiological pH (7.4). |
| Solubility | Low in water; High in DMSO/Ethanol | Must prepare stocks in 100% DMSO. |
Protocol: Stock Solution Preparation (10 mM)
-
Weighing: Accurately weigh 1.58 mg of 4-(2-methylphenyl)-1H-pyrazole into a distinct, antistatic glass vial.
-
Solubilization: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).
-
Expert Tip: Do not use plastic pipette tips for initial mixing if the compound is sticky; use a glass syringe or vortex immediately.
-
-
Sonicate: Sonicate in a water bath at room temperature for 5 minutes to ensure complete dissolution of micro-crystals.
-
Storage: Aliquot into amber glass vials (50 µL/vial) to avoid freeze-thaw cycles. Store at -20°C.
-
Stability Check: If precipitate is visible upon thawing, warm to 37°C and vortex. Do not use if solution remains cloudy.
-
Core Assay 1: Biochemical Kinase Inhibition (TR-FRET)
Mechanism: 4-arylpyrazoles typically function as Type I ATP-competitive inhibitors.[1] They bind to the hinge region of the kinase domain.[2] Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) using a LanthaScreen™-style format.[1]
Experimental Workflow Diagram
Caption: TR-FRET Binding Assay Principle. The compound competes with the tracer for the ATP binding site. A decrease in FRET signal indicates binding.
Detailed Protocol
-
Assay Buffer: Prepare 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Critical: Add fresh DTT (2 mM) immediately before use to prevent kinase oxidation.
-
-
Compound Plate: Prepare a 10-point dose-response curve in 100% DMSO (start at 10 mM, 3-fold serial dilution).
-
Dilution:[1] Transfer 100 nL of compound to a 384-well low-volume white plate (acoustic dispensing preferred).
-
-
Enzyme/Antibody Mix: Dilute the kinase (e.g., p38α, 5 nM final) and Eu-anti-GST antibody (2 nM final) in Assay Buffer. Add 5 µL to the wells.
-
Incubation 1: Centrifuge plate (1000 x g, 1 min) and incubate for 15 min at RT.
-
Tracer Addition: Add 5 µL of Kinase Tracer (Alexa Fluor 647 conjugate) at
concentration (determined previously, typically 5-20 nM). -
Final Incubation: Incubate for 60 min at RT in the dark.
-
Readout: Measure fluorescence on a multimode plate reader (e.g., EnVision).
-
Excitation: 340 nm.
-
Emission 1 (Donor): 615 nm.
-
Emission 2 (Acceptor): 665 nm.
-
-
Calculation: Calculate TR-FRET Ratio = (Em 665nm / Em 615nm).[1]
-
% Inhibition =
-
Core Assay 2: Cellular Inflammation (Cytokine Release)
Scientific Rationale: Pyrazole derivatives are historically potent anti-inflammatory agents (e.g., Celecoxib). This assay tests if the compound permeates the cell membrane and inhibits downstream inflammatory signaling (e.g., NF-κB or MAPK pathways).
Experimental Workflow Diagram
Caption: Cellular workflow for assessing anti-inflammatory activity in THP-1 macrophages.
Detailed Protocol
-
Cell Preparation: Differentiate THP-1 monocytes into macrophages using 50 ng/mL PMA (Phorbol 12-myristate 13-acetate) for 24 hours in RPMI-1640 + 10% FBS.
-
Resting Phase: Replace media with fresh RPMI (no PMA) and rest cells for 24 hours.
-
Compound Addition:
-
Prepare compound in media (max 0.1% DMSO final).
-
Add to cells and incubate for 1 hour prior to stimulation.
-
Control: Vehicle (0.1% DMSO) only.
-
-
Stimulation: Add Lipopolysaccharide (LPS, E. coli O111:B4) to a final concentration of 100 ng/mL.
-
Incubation: Incubate for 6 hours at 37°C, 5% CO₂.
-
Harvest: Collect cell-free supernatant (centrifuge 500 x g, 5 min).
-
Quantification: Analyze TNF-
levels using a homogeneous HTRF kit or standard Sandwich ELISA.[1] -
Viability Check (Mandatory): Perform an MTT or CellTiter-Glo assay on the remaining cells to ensure reduced cytokine levels are due to signaling inhibition, not cytotoxicity.
Data Analysis & Interpretation
Quantitative Summary Table
| Parameter | Definition | Acceptance Criteria |
| IC₅₀ | Concentration inhibiting 50% of activity | < 1 µM (for a hit); < 100 nM (for a lead) |
| Hill Slope | Steepness of the dose-response curve | 0.8 – 1.2 (Standard 1:1 binding) |
| Z' Factor | Assay robustness metric | > 0.5 (Excellent assay) |
| CC₅₀ | Cytotoxic concentration 50% | Should be > 10x the IC₅₀ (Therapeutic Window) |
Troubleshooting Guide
-
Issue: Hill slope > 2.0.
-
Cause: Compound aggregation or non-specific binding.
-
Solution: Add 0.01% Triton X-100 to buffer; check solubility.
-
-
Issue: High variability in cell assay.
-
Cause: DMSO toxicity.
-
Solution: Ensure final DMSO < 0.1% and include a "DMSO-only" control in every plate.
-
References
-
Fabbro, D., et al. (2012). "Targeting protein kinases with selective inhibitors."[2] Methods in Molecular Biology. Link
-
Zhang, J., et al. (2009). "Simple assays for the identification of kinase inhibitors." Journal of Biomolecular Screening. Link[1]
-
Kumar, V., et al. (2013). "Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and analgesic agents." Bioorganic & Medicinal Chemistry. Link
-
LanthaScreen™ Eu Kinase Binding Assay User Guide. Thermo Fisher Scientific. Link
Application Notes and Protocols: Derivatization of 4-(2-methylphenyl)-1H-pyrazole for Biological Screening
Introduction: The Pyrazole Scaffold as a Cornerstone in Medicinal Chemistry
The pyrazole ring system is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This scaffold is considered a "privileged structure" in medicinal chemistry due to its remarkable versatility and presence in numerous biologically active compounds.[1][2][3] Pyrazole derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and analgesic properties.[4][5][6][7] Several FDA-approved drugs, such as the anti-inflammatory agent Celecoxib and the anti-cancer drug Crizotinib, feature a pyrazole core, underscoring its therapeutic significance.[1][2]
The biological activity of pyrazole-containing molecules can be finely tuned by introducing various substituents at different positions of the heterocyclic ring. The 4-aryl-1H-pyrazole moiety, in particular, serves as a versatile template for generating compound libraries for biological screening. This application note provides a comprehensive guide to the synthesis and derivatization of a specific exemplar, 4-(2-methylphenyl)-1H-pyrazole, and outlines protocols for its subsequent biological evaluation. The methodologies described herein are designed to be robust and adaptable, enabling researchers to generate a diverse set of derivatives for hit identification and lead optimization in drug discovery programs.
Part 1: Synthesis of the Core Scaffold: 4-(2-methylphenyl)-1H-pyrazole
The synthesis of 4-aryl-1H-pyrazoles can be efficiently achieved through several synthetic routes. One of the most powerful and versatile methods is the Suzuki-Miyaura cross-coupling reaction.[8][9][10] This palladium-catalyzed reaction forms a carbon-carbon bond between a boronic acid and a halide, offering high yields and broad substrate scope. For the synthesis of 4-(2-methylphenyl)-1H-pyrazole, a common strategy involves the coupling of 4-bromo-1H-pyrazole with 2-methylphenylboronic acid.
Protocol 1: Synthesis of 4-(2-methylphenyl)-1H-pyrazole via Suzuki-Miyaura Coupling
This protocol details the synthesis of the target compound using a microwave-assisted Suzuki-Miyaura coupling, which often leads to reduced reaction times and improved yields.
Materials:
-
4-Bromo-1H-pyrazole
-
2-Methylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Microwave synthesis vial
-
Magnetic stirrer
Procedure:
-
To a 10 mL microwave synthesis vial, add 4-bromo-1H-pyrazole (1.0 mmol, 147 mg), 2-methylphenylboronic acid (1.2 mmol, 163 mg), sodium carbonate (2.0 mmol, 212 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and triphenylphosphine (0.08 mmol, 21 mg).
-
Add a magnetic stir bar to the vial.
-
Add a mixture of degassed 1,4-dioxane (4 mL) and degassed water (1 mL).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at 120°C for 30 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-(2-methylphenyl)-1H-pyrazole as a solid.
Expected Yield: 75-85%
Characterization: The structure and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Derivatization Strategies for Library Generation
With the core scaffold in hand, the next critical step is to generate a library of diverse derivatives. The two nitrogen atoms of the pyrazole ring offer prime sites for modification, with N-alkylation and N-arylation being common strategies to explore the chemical space around the core.[11][12]
Protocol 2: Regioselective N-Alkylation of 4-(2-methylphenyl)-1H-pyrazole
The N-alkylation of unsymmetrical pyrazoles can lead to a mixture of N1 and N2 isomers.[13] The regioselectivity is influenced by factors such as the nature of the base, solvent, and electrophile.[13] This protocol describes a general procedure for N-alkylation under basic conditions, which often favors the less sterically hindered nitrogen.
Materials:
-
4-(2-methylphenyl)-1H-pyrazole
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 4-(2-methylphenyl)-1H-pyrazole (1.0 mmol, 158 mg) and dry DMF (5 mL).
-
Add potassium carbonate (1.5 mmol, 207 mg) or sodium hydride (1.2 mmol, 29 mg of 60% dispersion in mineral oil) portion-wise at 0°C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl halide (1.1 mmol) dropwise at 0°C.
-
Allow the reaction to stir at room temperature for 4-12 hours (monitor by TLC).
-
Upon completion, quench the reaction by the slow addition of water (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the N1 and N2 isomers.
Causality Behind Experimental Choices:
-
Base: A strong base like NaH is used to deprotonate the pyrazole nitrogen, forming the pyrazolate anion, which is a more potent nucleophile. A weaker base like K₂CO₃ can also be effective, particularly with more reactive alkylating agents.
-
Solvent: A polar aprotic solvent like DMF or MeCN is used to dissolve the reactants and facilitate the Sₙ2 reaction.
-
Inert Atmosphere: An inert atmosphere is crucial when using reactive bases like NaH to prevent reaction with atmospheric moisture and oxygen.
Data Presentation: Representative N-Alkylation Reactions
| Entry | Alkyl Halide (R-X) | Base | Solvent | Major Isomer | Yield (%) |
| 1 | Iodomethane | K₂CO₃ | MeCN | N1 | 85 |
| 2 | Benzyl bromide | NaH | DMF | N1 | 92 |
| 3 | Ethyl bromoacetate | K₂CO₃ | DMF | N1 | 78 |
Part 3: Biological Screening of the Derivative Library
Once a library of 4-(2-methylphenyl)-1H-pyrazole derivatives has been synthesized, the next step is to evaluate their biological activity. The choice of assays will depend on the therapeutic area of interest. Given the known activities of pyrazoles, initial screening could focus on anticancer, anti-inflammatory, or antimicrobial properties.[4][5][6]
Protocol 3: In Vitro Anticancer Screening - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[14]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[6]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized pyrazole derivatives (dissolved in DMSO)[15]
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.[15] Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Self-Validating System:
-
Positive Control: A known cytotoxic agent should produce a dose-dependent decrease in cell viability, confirming the assay is performing as expected.
-
Vehicle Control: The viability of cells treated with the vehicle (DMSO) should be close to 100%, indicating that the solvent is not contributing to cytotoxicity.
-
Reproducibility: The assay should be performed in triplicate and repeated at least twice to ensure the results are reproducible.
Workflow and Data Analysis Visualization
Caption: High-level workflow from synthesis to biological screening.
Conclusion and Future Directions
This application note provides a detailed framework for the synthesis and derivatization of 4-(2-methylphenyl)-1H-pyrazole and its subsequent evaluation in a primary biological screen. The protocols are designed to be adaptable, allowing researchers to explore a wide range of chemical diversity. The initial "hits" identified from the primary screen will require further validation and characterization. Structure-Activity Relationship (SAR) studies, where the biological activity of related derivatives is compared, will be crucial for identifying the key structural features responsible for the observed activity.[16] Promising compounds can then be advanced to more complex secondary assays and eventually to in vivo models. The strategic derivatization and systematic screening of pyrazole libraries remain a highly effective approach in the quest for novel therapeutic agents.
References
-
Hu, J. T., Chen, S., Sun, Y. H., Yang, J., & Rao, Y. (2012). Synthesis of tri- and tetrasubstituted pyrazoles via Ru(Ⅱ) catalysis: intramolecular aerobic oxidative C-N coupling. Organic letters, 14(19), 5030–5033. [Link]
-
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. [Link]
-
Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry. [Link]
-
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. ResearchGate. [Link]
-
ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. ResearchGate. [Link]
-
Synthesis, Molecular Modeling and Biological Screening of Some Pyrazole Derivatives as Antileishmanial Agents. PubMed. [Link]
-
Small-molecule discovery through DNA-encoded libraries. Nature Reviews Chemistry. [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. [Link]
-
SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. MedChemComm. [Link]
-
4-Aryl-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazoles: Synthesis, Characterization, and Biological Activity. ResearchGate. [Link]
-
PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. [Link]
-
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. MDPI. [Link]
-
Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Bioorganic Chemistry. [Link]
-
An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. [Link]
-
In Silico and In Vitro Screening of Small Molecule Inhibitors. MDPI. [Link]
- Process for the preparation of ultrapure 4-methylprazole.
-
Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. ScienceDirect. [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed. [Link]
-
Synthesis, Molecular Modeling and Biological Screening of Some Pyrazole Derivatives as Antileishmanial Agents. Taylor & Francis Online. [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]
-
Current status of pyrazole and its biological activities. Pharmacognosy Reviews. [Link]
-
Practical Guidance for Small Molecule Screening. Yale Center for Molecular Discovery. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]
-
Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. PubMed. [Link]
-
1H-pyrazole-4-carbaldehyde, 97%. Hyma Synthesis Pvt. Ltd. [Link]
-
Synthesis and structure of novel 4,5-dihydro-1H-pyrazoles: Salicylic acid based analgesic agents. ResearchGate. [Link]
-
Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflammatory agents. PubMed. [Link]
-
Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]
-
A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course. Anticancer Research. [Link]
-
Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate. [Link]
-
Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. [Link]
-
In Vitro Assays for Screening Small Molecules. PubMed. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
Sources
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. In Vitro Assays for Screening Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ar.iiarjournals.org [ar.iiarjournals.org]
- 16. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
Application Notes & Protocols: Unlocking the Antimicrobial and Antifungal Potential of Pyrazole Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry.[1] Its unique structural and electronic properties have led to its incorporation into a wide array of therapeutic agents with diverse biological activities, including anti-inflammatory, anticancer, antiviral, and, notably, antimicrobial and antifungal effects.[2][3][4] The metabolic stability of the pyrazole ring and its ability to serve as a versatile pharmacophore have fueled its recent surge in newly approved drugs and ongoing drug discovery efforts.[5] This guide provides an in-depth exploration of the antimicrobial and antifungal applications of pyrazole compounds, complete with detailed experimental protocols to empower researchers in this promising field.
Part 1: Antibacterial Applications of Pyrazole Derivatives
The emergence of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health, necessitating the discovery of novel antibacterial agents.[6] Pyrazole derivatives have shown significant promise, exhibiting activity against a spectrum of both Gram-positive and Gram-negative bacteria, including resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA).[5][7]
Mechanisms of Antibacterial Action
The antibacterial efficacy of pyrazole compounds is often attributed to their ability to inhibit essential bacterial enzymes. Molecular docking and enzymatic assays have revealed that various pyrazole derivatives can act as potent inhibitors of:
-
DNA Gyrase and Topoisomerase IV: These enzymes are crucial for bacterial DNA replication, and their inhibition leads to cell death. Certain pyrazole-based compounds have been identified as potent inhibitors of DNA gyrase.[8]
-
Dihydrofolate Reductase (DHFR): This enzyme is vital for the synthesis of tetrahydrofolate, a key cofactor in the biosynthesis of nucleic acids and amino acids. Inhibition of DHFR disrupts these essential pathways. Some Schiff-based tethered pyrazole derivatives have demonstrated dual inhibition of both DHFR and DNA gyrase.[8]
-
Cell Wall Synthesis: The bacterial cell wall is essential for survival, and its synthesis is a common target for antibiotics. The antimicrobial activity of some pyrazole derivatives is linked to the inhibition of peptidoglycan synthesis.[9]
-
Cell Membrane Disruption: Some trifluoromethyl phenyl-substituted pyrazoles have been shown to act as cell membrane-disrupting agents, likely by inhibiting fatty acid biosynthesis.[5]
Structure-Activity Relationship (SAR) Insights
The antimicrobial potency of pyrazole compounds can be significantly influenced by the nature and position of substituents on the pyrazole ring. For instance, the introduction of chloro or methoxyl groups has been associated with greater activity in some series.[10] Hybrid molecules, such as those combining pyrazole with triazole or oxadiazole moieties, have also demonstrated potent inhibition of bacterial growth.[8] The specific substitutions can modulate factors like lipophilicity, electronic properties, and steric hindrance, all of which affect the compound's ability to reach and interact with its molecular target.
Quantitative Data Summary: Antibacterial Activity
The following table summarizes representative Minimum Inhibitory Concentration (MIC) values for various pyrazole derivatives against common bacterial strains, illustrating their potential as antibacterial agents.
| Pyrazole Derivative Class | Bacterial Strain | MIC Range (µg/mL) | Reference |
| Pyrazole-Benzofuran Hybrids | S. aureus | 7.81 | [8] |
| Pyrazole-Benzofuran Hybrids | E. coli | 15.6 | [8] |
| Pyrazole-Benzofuran Hybrids | K. pneumoniae | 3.91 | [8] |
| Pyrazole-Triazole Hybrids | Gram-positive & Gram-negative strains | 10 - 15 | [8] |
| Pyrazole-clubbed Pyrimidine | MRSA | 521 µM | [7] |
| Pyrazole-clubbed Pyrimidine | P. aeruginosa | 2085 µM | [7] |
Experimental Protocols: Assessing Antibacterial Efficacy
The determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are foundational assays in antimicrobial drug discovery.[11][12]
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the standardized broth microdilution method for determining the lowest concentration of a pyrazole compound that inhibits the visible growth of a bacterium.[11][13]
Causality Behind Experimental Choices:
-
Medium: Mueller-Hinton Broth (MHB) is the standard medium for routine susceptibility testing as it is low in inhibitors and supports the growth of most pathogens.[14]
-
Inoculum Standardization: Standardizing the bacterial inoculum to a specific concentration (e.g., 5 x 10^5 CFU/mL) is critical for the reproducibility and accuracy of MIC results.
-
Controls: Including a growth control (no compound) and a sterility control (no bacteria) is essential to validate the experiment. A positive control with a known antibiotic helps to ensure the assay is performing correctly.
Step-by-Step Methodology:
-
Preparation of Pyrazole Compound Stock Solution: Dissolve the test pyrazole compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Ensure the final solvent concentration in the assay does not affect bacterial growth.
-
Preparation of Microtiter Plate:
-
Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate, except for the first column.
-
In the first column, add 200 µL of the pyrazole compound at twice the highest desired test concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. This creates a gradient of compound concentrations.
-
Wells in column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or MHB and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation: Add 100 µL of the final bacterial inoculum to each well from column 1 to 11. Do not add bacteria to the sterility control wells (column 12).
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[13]
-
Reading and Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the pyrazole compound at which there is no visible growth (i.e., the first clear well).[12]
Caption: Workflow for MIC determination using the broth microdilution method.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC test is a subsequent step to the MIC assay and determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[15][16]
Step-by-Step Methodology:
-
Perform MIC Assay: First, determine the MIC of the pyrazole compound as described in Protocol 1.
-
Subculturing: From the wells of the MIC plate that show no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 10-100 µL aliquot.
-
Plating: Spread the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates at 35°C ± 2°C for 18-24 hours, or until growth is visible in the control culture.
-
Reading and Interpretation: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the pyrazole compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[17] A common criterion for bactericidal activity is an MBC value no more than four times the MIC.[17]
Part 2: Antifungal Applications of Pyrazole Derivatives
Fungal infections, particularly those caused by opportunistic pathogens in immunocompromised individuals, are a growing concern. Pyrazole-containing compounds have emerged as a significant class of antifungal agents, with some commercial fungicides already in use in agriculture.[18]
Mechanisms of Antifungal Action
The antifungal activity of pyrazoles often stems from their ability to disrupt crucial fungal metabolic processes. A primary target is the mitochondrial respiratory chain:
-
Succinate Dehydrogenase (SDH) Inhibition: Many pyrazole-carboxamide derivatives function as SDH inhibitors (SDHIs).[19] SDH (or Complex II) is a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. Its inhibition disrupts cellular energy production, leading to fungal cell death.[18] Commercial fungicides like Fluxapyroxad operate through this mechanism.[18]
-
Other Targets: Pyrazole derivatives may also target other fungal-specific enzymes or processes, and research into these alternative mechanisms is ongoing.[20]
Caption: Inhibition of Succinate Dehydrogenase (SDH) by pyrazole compounds.
Quantitative Data Summary: Antifungal Activity
The following table presents representative data on the antifungal efficacy of pyrazole derivatives against various plant pathogenic and clinically relevant fungi.
| Pyrazole Derivative | Fungal Pathogen | EC50 Value (µM) | Reference |
| Aryl Trifluoromethoxy Pyrazole (1v) | F. graminearum | 0.0530 | [18] |
| Pyrazole-4-carboxamide (E1) | R. solani | 1.1 µg/mL | [19] |
| Pyrazole Derivative (3b) | A. niger | MIC: 500-1000 µg/mL | [20] |
| Pyrazole Derivative (3b) | A. flavus | MIC: 500-1000 µg/mL | [20] |
Experimental Protocol: Antifungal Susceptibility Testing
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M38-A document for broth microdilution antifungal susceptibility testing of filamentous fungi.[21][22]
Causality Behind Experimental Choices:
-
Medium: RPMI-1640 medium is the standardized broth for antifungal susceptibility testing as it provides consistent results.
-
Inoculum Preparation: Creating a standardized spore or conidial suspension is crucial for reproducibility. The final inoculum concentration must be carefully controlled.
-
Reading Endpoint: For some fungus-drug combinations, a Minimum Effective Concentration (MEC) endpoint, defined by morphological changes in hyphae, may be more appropriate than a traditional MIC.[22]
Step-by-Step Methodology:
-
Preparation of Pyrazole Compound Stock Solution: Prepare a stock solution of the test compound in DMSO as described in the antibacterial protocol.
-
Preparation of Microtiter Plate:
-
Prepare two-fold serial dilutions of the pyrazole compound in a 96-well microtiter plate using RPMI-1640 medium (buffered with MOPS) as the diluent, following the same dilution scheme as the MIC protocol.
-
Include growth and sterility controls.
-
-
Inoculum Preparation (for molds like Aspergillus):
-
Grow the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar) until it sporulates.
-
Harvest the conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80) and gently scraping the surface.
-
Transfer the conidial suspension to a sterile tube and allow heavy particles to settle.
-
Adjust the conidial suspension concentration to a range of 0.4 x 10^4 to 5 x 10^4 CFU/mL using a hemocytometer or spectrophotometer.
-
-
Inoculation: Add 100 µL of the final fungal inoculum to each test and growth control well.
-
Incubation: Incubate the plates at 35°C. The incubation time varies depending on the fungus (e.g., 24-48 hours for Aspergillus spp.).[22]
-
Reading and Interpretation:
-
MIC Endpoint: Determine the MIC as the lowest compound concentration that causes a significant reduction (typically ≥50% or 100%) in turbidity compared to the growth control.
-
MEC Endpoint (for agents like echinocandins): The MEC is the lowest concentration at which abnormal, short, and branched hyphae are observed microscopically.[22]
-
References
- Synthesis and Evaluation of Antimicrobial Activities of New Functional Derivatives of 3-[5-(4-Nitrophenyl)-2- Furyl]-4-Pyrazole-Carbaldehydes. Biointerface Research in Applied Chemistry.
- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. National Institutes of Health.
- Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry.
- Synthesis and antimicrobial activity of some novel pyrazoles. Scholars Research Library.
- Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. National Institutes of Health.
- Synthesis and Antimicrobial Evaluation of Novel Triazole Based Pyrazole Derivatives. Publication Website.
- Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. MDPI.
- New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. ACS Omega.
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available from: [Link]
-
Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. ResearchGate. Available from: [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available from: [Link]
-
Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry. Available from: [Link]
- Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Bentham Science.
-
Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole derivatives. PeerJ. Available from: [Link]
-
Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. National Institutes of Health. Available from: [Link]
- Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. MDPI.
-
How-to guide: Minimum Inhibitory Concentration (MIC). Emery Pharma. Available from: [Link]
-
Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. PubMed. Available from: [Link]
-
Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. Available from: [Link]
-
A Brief Review On Antimicrobial Potential Of Pyrazoles (From 2010-2018). ResearchGate. Available from: [Link]
-
The minimum bactericidal concentration of antibiotics. BMG Labtech. Available from: [Link]
-
Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. Available from: [Link]
-
Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. ASM Journals. Available from: [Link]
-
Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. Available from: [Link]
-
CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. CLSI. Available from: [Link]
-
Standard Operating Procedure for Determination of the Minimum Inhibitory Concentration (MIC) of Different Antimicrobial Agents Against Different Bacteria v1. ResearchGate. Available from: [Link]
-
Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments. Available from: [Link]
- Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Publication Website.
-
MIC (Broth Microdilution) Testing. YouTube. Available from: [Link]
-
CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology. Available from: [Link]
-
Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Creative Diagnostics. Available from: [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. orientjchem.org [orientjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. protocols.io [protocols.io]
- 12. emerypharma.com [emerypharma.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. repository.seafdec.org.ph [repository.seafdec.org.ph]
- 15. bmglabtech.com [bmglabtech.com]
- 16. microchemlab.com [microchemlab.com]
- 17. Antibiotic Susceptibility MIC/MBC Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 18. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. journals.asm.org [journals.asm.org]
Troubleshooting & Optimization
Side reactions in the synthesis of 4-arylpyrazoles
Status: Online Operator: Senior Application Scientist Ticket Focus: Regiocontrol, Protodeboronation, and Condensation Failures[1]
Introduction: The 4-Aryl Scaffold Challenge
Welcome to the technical support center for 4-arylpyrazole synthesis. This scaffold is the structural core of major pharmaceuticals like Celecoxib (Celebrex) and Fipronil . However, its synthesis is notoriously prone to two specific failure modes:[1]
-
Regioisomeric Contamination: Producing the 1,3-diaryl isomer when the 1,5-diaryl isomer is required (or vice versa).[1]
-
Coupling Instability: Catastrophic protodeboronation during Suzuki-Miyaura cross-couplings of pyrazolyl boronic acids.[1]
This guide treats these chemical problems as "support tickets," providing diagnostic logic, mechanistic root cause analysis, and validated resolution protocols.
Module 1: The Regioselectivity Crisis (Knorr Synthesis)
Ticket #1024: "I cannot separate the 1,3-isomer from the 1,5-isomer."
User Report:
"I am condensing a 1,3-diketone with 4-sulfonamidophenylhydrazine. I need the 1,5-diaryl product (Celecoxib-like), but I am getting a 60:40 mixture of 1,5- and 1,3-isomers. Separation by column chromatography is difficult."[1]
Diagnostic & Root Cause Analysis
The Knorr pyrazole synthesis is governed by the initial nucleophilic attack of the hydrazine on the 1,3-dicarbonyl.[1] Regioselectivity is dictated by the interplay between electronic control (most electrophilic carbonyl vs. most nucleophilic nitrogen) and steric control .
-
The Trap: In neutral media, the terminal
of the hydrazine is the most nucleophilic site and attacks the most electrophilic carbonyl (usually the one furthest from bulky groups).[1] -
The Fix (Solvation & pH): To invert or enhance selectivity, you must manipulate the hydrazine's nucleophilicity using pH or fluorinated solvents.[1]
Resolution Protocol: The "Salt-Switch" Method
To favor the 1,5-diaryl isomer (critical for COX-2 inhibitors), you must force the hydrazine to attack the sterically hindered carbonyl or alter the tautomeric equilibrium.[1]
Protocol A: Hydrochloric Salt Control (Celecoxib Optimization)
-
Concept: Using the hydrazine hydrochloride salt (
) rather than the free base slows down the reaction and allows thermodynamic control, often favoring the 1,5-isomer due to the specific stabilization of the intermediate hydrazone.[1] -
Validated Steps:
-
Reactants: 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 equiv) + 4-sulfonamidophenylhydrazine hydrochloride (1.1 equiv).
-
Solvent: Ethanol or TFE (2,2,2-Trifluoroethanol).[1] TFE is superior for difficult cyclizations due to its high hydrogen-bond donating ability.[1]
-
Conditions: Reflux for 4–6 hours.
-
Result: The hydrochloride salt typically pushes the regioselectivity to >95:5 in favor of the 1,5-isomer, precipitating the product directly upon cooling.[1]
-
Data: Solvent & Salt Effects on Regioselectivity
| Solvent | Hydrazine Form | Major Isomer | Ratio (1,5 : 1,[1]3) | Mechanism Driver |
| Ethanol | Free Base | Mixed | 60 : 40 | Competitive Kinetics |
| Ethanol | HCl Salt | 1,5-Diaryl | 98 : 2 | Thermodynamic Control |
| TFE | Free Base | 1,3-Diaryl | 10 : 90 | H-Bond Activation |
Pathway Visualization
The following diagram illustrates the bifurcation point where pH determines the nucleophilic attack vector.[1]
Caption: Divergent pathways in Knorr synthesis. Acidic conditions (bottom path) favor the thermodynamically stable 1,5-isomer.
Module 2: Coupling Failures (Suzuki-Miyaura)
Ticket #2055: "My boronic acid is disappearing, but no product is formed."
User Report:
"I am trying to couple a 4-pyrazole boronic acid with an aryl halide. The boronic acid is consumed rapidly, but I only isolate the de-borylated pyrazole (protodeboronation).[1] Yield is <10%."
Diagnostic & Root Cause Analysis
Heterocyclic boronic acids (especially 2-pyridyl and pyrazolyl) are notoriously unstable.
-
The Mechanism: Under basic conditions (standard Suzuki), the boronate forms a zwitterionic intermediate.[1] If the nitrogen adjacent to the boron is protonated or chelated, it facilitates the hydrolytic cleavage of the C-B bond, replacing it with a proton (H).[1]
-
The Trigger: High temperature + aqueous base + electron-rich heterocycle = Rapid Protodeboronation.[1]
Resolution Protocol: The "Anhydrous/Slow-Release" Method
To fix this, you must prevent the formation of the unstable boronate species or use a catalyst system that couples faster than the decomposition rate.[1]
Protocol B: Optimized Suzuki for Labile Pyrazoles
-
Catalyst System: Use Pd(OAc)₂ with XPhos or SPhos .
-
Why: These bulky, electron-rich ligands accelerate the oxidative addition and reductive elimination steps, outcompeting the side reaction.[1]
-
-
Base Selection: Switch from
or to (anhydrous) .-
Why: Lower solubility in organic solvents reduces the concentration of the aggressive hydroxide/alkoxide species that trigger deboronation.[1]
-
-
Solvent: 1,4-Dioxane or n-Butanol (minimizing water content is key).
-
Alternative: If the boronic acid is too unstable, convert it to a MIDA boronate .[1] MIDA boronates slow-release the active species, keeping the standing concentration of the unstable boronic acid low.[1]
Troubleshooting Flowchart
Caption: Diagnostic logic for cross-coupling failures. Identifying the byproduct (Ar-H vs Ar'-H) pinpoints the specific side reaction.
Module 3: Common FAQs
Q: Why is my reaction stalling at the hydrazone intermediate? A: This is common in the Knorr synthesis when using sterically hindered diketones. The cyclization step (dehydration) requires energy.
-
Fix: Switch solvent to Acetic Acid or TFE (Trifluoroethanol) . TFE activates the carbonyl via hydrogen bonding, facilitating the ring closure.[1]
Q: Can I synthesize 4-arylpyrazoles without using hydrazine? A: Yes. If you want to avoid toxic hydrazines, use 1,3-dipolar cycloaddition .[1]
-
Route: React a diazo compound (e.g., phenyldiazomethane) with an alkyne.
-
Warning: This often yields a mixture of regioisomers (1,3 vs 1,[1][2][3]4) unless the alkyne is polarized (e.g., propiolates).
Q: My pyrazole product is "oiling out" and won't crystallize. A: Pyrazoles are often semi-solids due to hydrogen bonding networks.
-
Fix: If your product has a free NH, dissolve it in minimal EtOAC and add Hexanes until cloudy.[1] If that fails, make the HCl salt by bubbling HCl gas through an ether solution; the salt is almost always a solid.[1]
References
-
Regioselectivity in Knorr Synthesis
-
Celecoxib Synthesis & Process Chemistry
-
Protodeboronation Mechanisms
-
Suzuki Coupling of Heterocycles
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 4. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: 4-(2-methylphenyl)-1H-pyrazole Stability and Degradation Pathways
Welcome to the technical support center for 4-(2-methylphenyl)-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work. Our aim is to provide not just procedural steps, but also the scientific reasoning behind them to ensure the integrity and success of your research.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the key factors influencing the stability of 4-(2-methylphenyl)-1H-pyrazole?
-
What are the likely degradation pathways for this molecule?
-
How can I monitor the degradation of 4-(2-methylphenyl)-1H-pyrazole in my samples?
-
What are some common issues encountered during stability studies and how can I troubleshoot them?
-
-
Troubleshooting Guide: Unexpected Degradation
-
Problem: Rapid degradation of the compound in solution.
-
Problem: Appearance of multiple unknown peaks in HPLC analysis.
-
-
Experimental Protocols: Forced Degradation Studies
-
Acid and Base Hydrolysis
-
Oxidative Degradation
-
Thermal Degradation
-
Photolytic Degradation
-
-
Hypothetical Degradation Pathways
-
References
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the stability of 4-(2-methylphenyl)-1H-pyrazole?
The stability of 4-(2-methylphenyl)-1H-pyrazole, like many heterocyclic compounds, is primarily influenced by environmental factors such as pH, temperature, light, and the presence of oxidizing agents. The pyrazole ring is generally considered to be relatively stable due to its aromatic character. However, the substituents on the ring can significantly impact its reactivity and susceptibility to degradation.
-
pH: The pyrazole ring contains two nitrogen atoms, one of which is basic (pyrrole-like) and the other is weakly acidic (pyridine-like). In highly acidic or basic conditions, the compound may undergo hydrolysis, although pyrazoles are generally resistant to this process under mild conditions.
-
Oxidizing Agents: The presence of oxidizing agents, such as peroxides or even atmospheric oxygen over long periods, can lead to the oxidation of the pyrazole ring or the methyl group on the phenyl ring.
-
Temperature: Elevated temperatures can provide the necessary energy to overcome activation barriers for degradation reactions, leading to thermal decomposition. The specific temperature at which significant degradation occurs should be determined experimentally.
-
Light: Exposure to ultraviolet (UV) or even high-intensity visible light can induce photochemical reactions, leading to isomerization or cleavage of the pyrazole ring.[1]
Q2: What are the likely degradation pathways for this molecule?
While specific degradation pathways for 4-(2-methylphenyl)-1H-pyrazole are not extensively documented in publicly available literature, we can hypothesize potential pathways based on the known chemistry of pyrazoles and related aromatic compounds. Forced degradation studies are essential to confirm these pathways.[2]
-
Oxidation: The pyrazole ring can be susceptible to oxidative cleavage. Additionally, the methyl group on the phenyl ring could be oxidized to a carboxylic acid.
-
Photodegradation: UV irradiation can lead to complex rearrangements of the pyrazole ring, potentially forming imidazole isomers or undergoing ring cleavage.[3] For some phenylpyrazole insecticides, photodegradation is a primary route of environmental breakdown.[4]
-
Hydrolysis: While generally stable, under harsh acidic or basic conditions, the pyrazole ring could potentially undergo hydrolytic cleavage, although this is less common than for other heterocyclic systems.
Q3: How can I monitor the degradation of 4-(2-methylphenyl)-1H-pyrazole in my samples?
The most common and effective method for monitoring the degradation of 4-(2-methylphenyl)-1H-pyrazole is through a stability-indicating High-Performance Liquid Chromatography (HPLC) method .[5] A well-developed HPLC method can separate the parent compound from its degradation products, allowing for the quantification of the remaining active pharmaceutical ingredient (API) and the detection of impurities.
-
Method Development: A reversed-phase HPLC method with a C18 column is a good starting point. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). Gradient elution is often necessary to resolve all degradation products.
-
Detection: UV detection is suitable for this compound due to the presence of the aromatic rings. The detection wavelength should be chosen at the λmax of the parent compound to ensure maximum sensitivity.
-
Peak Purity Analysis: A photodiode array (PDA) detector can be used to assess the peak purity of the parent compound, ensuring that no degradation products are co-eluting.
-
Mass Spectrometry (LC-MS/MS): For identification of the degradation products, coupling the HPLC to a mass spectrometer is highly recommended.[6] This allows for the determination of the molecular weights of the degradants and provides structural information through fragmentation patterns.[7]
Q4: What are some common issues encountered during stability studies and how can I troubleshoot them?
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Mass Balance | Incomplete detection of all degradation products. | - Adjust the HPLC method (gradient, mobile phase pH) to ensure all degradants are eluted and detected.- Use a universal detector like a Charged Aerosol Detector (CAD) if degradants lack a UV chromophore.- Consider the possibility of volatile degradants that are not detected by LC-based methods. |
| Inconsistent Degradation | Variability in stress conditions. | - Ensure precise control of temperature, pH, and light intensity during forced degradation studies.- Use calibrated equipment (ovens, pH meters, photostability chambers). |
| Formation of Artifacts | Reaction of the drug with the solvent or buffer. | - Use high-purity solvents and freshly prepared buffers.- Run blank experiments with only the solvent and stress conditions to identify any solvent-derived peaks. |
Troubleshooting Guide: Unexpected Degradation
Problem: Rapid degradation of the compound in solution.
Causality: If you observe that 4-(2-methylphenyl)-1H-pyrazole is degrading much faster than expected in your solvent system, consider the following possibilities:
-
Solvent Reactivity: The solvent itself may be reacting with your compound. For example, methanol under photolytic conditions can generate reactive species.
-
Contaminants: Trace amounts of acids, bases, or metal ions in your solvent can catalyze degradation.
-
Dissolved Oxygen: The presence of dissolved oxygen can promote oxidative degradation, especially if the compound is sensitive to oxidation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for rapid degradation in solution.
Problem: Appearance of multiple unknown peaks in HPLC analysis.
Causality: The appearance of numerous unexpected peaks can be due to several factors beyond simple degradation of the parent compound.
-
Secondary Degradation: Primary degradation products may themselves be unstable and degrade further into smaller molecules.
-
Excipient Interactions: If you are working with a formulated product, the excipients may be degrading or reacting with the active ingredient.
-
System Contamination: The HPLC system itself could be contaminated, leading to extraneous peaks.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for multiple unknown peaks in HPLC.
Experimental Protocols: Forced Degradation Studies
Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[8] The goal is to achieve 5-20% degradation of the active substance.[2]
Acid and Base Hydrolysis
-
Preparation of Stock Solution: Prepare a stock solution of 4-(2-methylphenyl)-1H-pyrazole in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C.
-
Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.
-
Incubate the solution at 60°C.
-
Withdraw samples at appropriate time points.
-
Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before HPLC analysis.
-
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
Oxidative Degradation
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound as described above.
-
Oxidative Stress:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature and protect from light.
-
Withdraw samples at appropriate time points.
-
-
Analysis: Analyze the samples immediately by HPLC. It is important not to quench the reaction with another reagent that might cause further reactions or interfere with the chromatography.
Thermal Degradation
-
Solid State:
-
Place a known amount of the solid compound in a controlled temperature oven at a temperature higher than that used for accelerated stability testing (e.g., 80°C).
-
Withdraw samples at various time points.
-
Dissolve the samples in a suitable solvent for HPLC analysis.
-
-
Solution State:
-
Prepare a 1 mg/mL solution of the compound.
-
Incubate the solution at 60-80°C.
-
Withdraw samples at appropriate time points for HPLC analysis.
-
Photolytic Degradation
-
Sample Preparation:
-
Prepare a solution of the compound (e.g., 1 mg/mL).
-
Place the solution in a photostability chamber.
-
Prepare a control sample wrapped in aluminum foil to protect it from light.
-
-
Exposure: Expose the sample to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[9] The total illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.
-
Analysis: Analyze the exposed and control samples by HPLC.
Hypothetical Degradation Pathways
Based on the chemical structure of 4-(2-methylphenyl)-1H-pyrazole, the following degradation pathways are proposed. These should be confirmed experimentally.
Caption: Hypothetical degradation pathways of 4-(2-methylphenyl)-1H-pyrazole.
References
- Forced Degradation Study for Simultaneous Quantification of Aspirin and Omeprazole in Pharmaceutical Dosage form by RP-HPLC. (2021).
- RP- HPLC Method Development, Validation and Forced Degradation Studies of Letrozole. (n.d.). TIJER.org.
- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
- Forced Degradation Study for Simultaneous Quantification of Aspirin and Omeprazole in Pharmaceutical Dosage form by RP-HPLC. (n.d.). AWS.
- Forced Degradation Study Of Lansoprazole And Domperidone By Hptlc. (n.d.).
- Hainzl, D., Cole, L. M., & Casida, J. E. (1998). Elucidation of fipronil photodegradation pathways. Journal of Agricultural and Food Chemistry, 46(6), 2589-2593.
- Zerbe, O., & Pahl, A. (2007). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Journal of Agricultural and Food Chemistry, 55(19), 7635-7640.
- Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil. (2022). Environmental Pollution, 307, 119513.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules, 22(1), 137.
- Stability indicating method development and validation of Dexlansoprazole delayed-release capsules by using RP-HPLC. (2015). Journal of Chemical and Pharmaceutical Research, 7(10), 546-555.
- Synthesis, Characterization and Thermal Degradation Kinetics of a New Pyrazole Derived Methacrylate Polymer, Poly(1,3-Diphenyl-1H-Pyrazol-5-Yl Methacrylate). (2018). Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1029-1042.
- Coe, P. L., & Sleigh, J. H. (1980). Competing pathways in the phototransposition of pyrazoles. Journal of the Chemical Society, Perkin Transactions 1, 217-221.
- Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. (2022). Pharmaceutics, 14(4), 795.
- SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. (2015). MedChemComm, 6(7), 1258-1263.
- Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. (2010). European Journal of Chemistry, 1(1), 20-27.
- Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2022). Molecules, 27(18), 5898.
- Aryl-4,5-dihydro-1H-pyrazole-1-carboxamide Derivatives Bearing a Sulfonamide Moiety Show Single-digit Nanomolar-to-Subnanomolar Inhibition Constants against the Tumor-associated Human Carbonic Anhydrases IX and XII. (2019). Journal of Medicinal Chemistry, 62(17), 8195-8207.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules, 28(18), 6528.
- Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil. (2022). Environmental Pollution, 307, 119513.
- Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dos. (n.d.). International Journal of Applied Biology and Pharmaceutical Technology.
- Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. (2021). Molecules, 26(5), 1404.
- H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. (2011). Molecules, 16(6), 5178-5187.
- Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (2007). Tetrahedron, 63(4), 937-947.
- Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column. (2023).
- Sequential [3+2] annulation reaction of prop-2-ynylsulfonium salts and hydrazonyl chlorides: synthesis of pyrazole. (2021). Organic & Biomolecular Chemistry, 19(33), 7234-7238.
- ICH Harmonised Tripartite Guideline. Q1B: Photostability Testing of New Drug Substances and Products. (1996).
- Synthesis and structure of novel 4,5-dihydro-1H-pyrazoles: Salicylic acid based analgesic agents. (2007). ARKIVOC, 2007(16), 281-297.
- Aldehydes as Photoremovable Directing Groups: Synthesis of Pyrazoles by a Photocatalyzed [3+2] Cycloaddition/Norrish Type Fragmentation Sequence. (2021). Organic Letters, 23(13), 5146-5150.
- Dehydrozingerone based 1-acetyl-5-aryl-4,5-dihydro-1H-pyrazoles: Synthesis, characterization and anticancer activity. (2016). Journal of the Serbian Chemical Society, 81(4), 425-436.
- 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (n.d.). Asian Journal of Chemistry.
- Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. (2025). Indian Journal of Chemistry.
- Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. (2010). European Journal of Chemistry, 1(1), 20-27.
- Toxicity of Fipronil and Its Degradation Products to Procambarus sp.: Field and Laboratory Studies. (2004).
- Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. (2012). Molecules, 17(8), 9684-9695.
- Development of stability indicating, validated HPLC method for quantitative determination of Aripiprazole and its impurities. (2012). Der Pharma Chemica, 4(2), 643-651.
- Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. (2025). Scientific Reports, 15(1), 1234.
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2018). IntechOpen.
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
- Aryl-4,5-dihydro-1H-pyrazole-1-carboxamide Derivatives Bearing a Sulfonamide Moiety Show Single-digit Nanomolar-to-Subnanomolar Inhibition Constants against the Tumor-associated Human Carbonic Anhydrases IX and XII. (2019). Journal of Medicinal Chemistry, 62(17), 8195-8207.
- One-Pot, Three-Component Synthesis of Substituted Pyrazoles. (2023). ChemistryViews.
- Oxidative stress-mediated mode of action proposed for fipronil (FIP). (2023). Environmental Science and Pollution Research, 30(41), 93871-93883.
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2022). Molecules, 27(19), 6488.
- Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress. (2025). Molecules, 30(10), 1234.
- Synthesis of Pyrazole Derivatives(4a-4o). (2019).
Sources
- 1. Elucidation of fipronil photodegradation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. Competing pathways in the phototransposition of pyrazoles - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 9. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of pyrazole synthesis. Our goal is to empower you with the expertise to optimize your reaction conditions, enhance yields, and achieve desired regioselectivity.
Section 1: Troubleshooting Guide - Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during your pyrazole synthesis experiments. Each problem is presented with potential causes and actionable solutions, grounded in established chemical principles.
Issue 1: Low or No Product Yield
You've run your reaction, but the yield of your desired pyrazole is disappointingly low, or you've isolated no product at all.
-
Inadequate Catalyst Activity: Many pyrazole syntheses, particularly those not relying on simple condensation, require a catalyst to proceed efficiently.[1][2][3] Without one, the reaction may not occur at all.
-
Solution: Introduce a suitable catalyst. For syntheses involving 1,3-diketones and hydrazines, a Lewis acid catalyst like lithium perchlorate can be effective.[1][2][3] In other cases, transition metal catalysts such as copper(II) triflate (Cu(OTf)₂) or silver triflate (AgOTf) have been shown to significantly improve yields.[1] It's crucial to screen a few catalysts to find the optimal one for your specific substrates.
-
-
Suboptimal Reaction Temperature: Temperature plays a critical role in reaction kinetics.
-
Solution: Systematically vary the reaction temperature. For instance, in the synthesis of 5-aryl-3-trifluoromethyl pyrazoles, increasing the temperature to 60°C improved the yield, but further increases led to a decrease.[1][4][5] It is advisable to start at room temperature and gradually increase the temperature, monitoring the reaction progress by techniques like TLC or LC-MS. Be aware that excessively high temperatures can lead to side reactions and decomposition of starting materials or products.[5]
-
-
Incorrect Solvent Choice: The solvent can significantly influence the reaction rate and equilibrium.
-
Solution: Experiment with different solvents. While polar protic solvents like ethanol are traditionally used, aprotic dipolar solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and N,N-dimethylacetamide (DMAc) have demonstrated superior results in certain syntheses, particularly for 1-aryl-3,4,5-substituted pyrazoles.[6][7] For some reactions, toluene has been found to be more effective than THF or dioxane.[1]
-
-
Poor Quality of Starting Materials: Impurities in your starting materials, especially the hydrazine derivative, can inhibit the reaction.
-
Solution: Ensure the purity of your reagents. If necessary, purify the starting materials before use. For example, hydrazine derivatives can be sensitive to air and moisture and may require fresh preparation or purification.
-
Issue 2: Formation of Regioisomers
Your reaction produces a mixture of two or more pyrazole regioisomers, which are often difficult to separate.
-
Use of Unsymmetrical 1,3-Dicarbonyl Compounds or Hydrazines: This is the most common reason for the formation of regioisomers.[1][6] The two carbonyl groups of the diketone exhibit different reactivities towards the two different nitrogen atoms of the hydrazine.
-
Solution 1: Modify Reaction Conditions: The choice of solvent and the presence of an acid can significantly influence regioselectivity. For the cyclocondensation of aryl hydrazine hydrochlorides with 1,3-diketones, using aprotic dipolar solvents like DMAc in the presence of a strong acid (e.g., 10 N HCl) can lead to high regioselectivity.[6] This is because the acidic medium can accelerate the dehydration steps and favor the formation of one regioisomer over the other.[6]
-
Solution 2: Strategic Choice of Starting Materials: When possible, choose symmetrical starting materials to avoid the issue of regioselectivity altogether. If unsymmetrical reagents are necessary, consider a multi-step synthesis that allows for the unambiguous construction of the desired isomer.
-
Issue 3: Reaction Stalls or is Sluggish
The reaction starts but does not go to completion, even after an extended period.
-
Insufficient Base Strength: Many pyrazole syntheses require a base to facilitate deprotonation and subsequent cyclization.
-
Solution: Screen different bases. In some cases, an inorganic base like potassium carbonate (K₂CO₃) has been found to be more effective than sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).[1] The choice of base should be tailored to the specific reaction mechanism.
-
-
Presence of Water: While some reactions can be performed in aqueous media, many are sensitive to water, which can hydrolyze starting materials or intermediates.
-
Solution: Ensure your reaction is carried out under anhydrous conditions. Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if your reagents are particularly sensitive.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing pyrazoles?
The Knorr pyrazole synthesis is a widely used and classic method, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[7][8] This method is often favored for its simplicity and the potential for high yields.[7]
Q2: Are there more environmentally friendly ("green") methods for pyrazole synthesis?
Yes, several green chemistry approaches have been developed to minimize the environmental impact of pyrazole synthesis. These include:
-
Microwave-assisted synthesis: This technique can significantly reduce reaction times and energy consumption.[5][9]
-
Ultrasonic irradiation: Sonication can also accelerate reaction rates.[7]
-
Solvent-free reaction conditions: Performing reactions without a solvent minimizes waste and can sometimes lead to cleaner reactions.[10][11][12]
-
Use of ionic liquids as recyclable reaction media. [7]
Q3: How do I choose the right starting materials for my desired pyrazole?
The structure of your target pyrazole will dictate the choice of starting materials. For a classic Knorr synthesis, you will need a 1,3-dicarbonyl compound and a hydrazine. The substituents on these starting materials will determine the substitution pattern on the final pyrazole ring. For more complex pyrazoles, multi-component reactions or cycloaddition strategies may be more appropriate.[1][11]
Q4: My reaction is highly exothermic. How can I control it, especially during scale-up?
Exothermic reactions are a significant safety concern, particularly during scale-up, due to the reduced surface-area-to-volume ratio in larger reactors, which hinders efficient heat dissipation.[13] To manage this:
-
Slow Addition of Reagents: Add reactive reagents, such as hydrazine hydrate, dropwise while carefully monitoring the internal temperature.[13]
-
Adequate Cooling: Ensure you have sufficient cooling capacity, for example, by using an ice bath to maintain a low temperature.[13]
-
Consider Flow Chemistry: Transitioning to a continuous flow setup offers superior heat transfer and temperature control, significantly improving safety and consistency.[2][13]
Section 3: Experimental Protocol - A Case Study in Optimization
This section provides a detailed, step-by-step protocol for the synthesis of a 1,3,5-substituted pyrazole, highlighting key optimization parameters.
Synthesis of 1-Phenyl-3,5-dimethylpyrazole from Phenylhydrazine and Acetylacetone
This protocol is based on the classic Knorr synthesis and illustrates how to systematically optimize reaction conditions.
-
Phenylhydrazine
-
Acetylacetone (2,4-pentanedione)
-
Ethanol (absolute)
-
Glacial Acetic Acid (optional, as catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plates and chamber
-
Standard laboratory glassware for workup and purification
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve phenylhydrazine (1.0 eq) in absolute ethanol (20 mL).
-
Addition of Reactant: While stirring, add acetylacetone (1.0 eq) dropwise to the solution at room temperature.
-
Optimization Point - Catalyst: To investigate the effect of a catalyst, a parallel reaction can be set up with the addition of a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Optimization Point - Temperature:
-
Condition A (Room Temperature): Stir the reaction mixture at room temperature and monitor its progress by TLC every 30 minutes.
-
Condition B (Reflux): Heat the reaction mixture to reflux (approximately 78°C for ethanol) and monitor its progress by TLC.
-
-
Reaction Monitoring: Monitor the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progress.
-
Workup: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure. Add water to the residue to precipitate the crude product.
-
Purification: Collect the crude product by vacuum filtration and wash it with cold water. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).
Data Presentation: Impact of Reaction Conditions on Yield
| Entry | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | 25 | 4 | 65 |
| 2 | Acetic Acid | 25 | 2 | 85 |
| 3 | None | 78 (Reflux) | 1 | 90 |
| 4 | Acetic Acid | 78 (Reflux) | 0.5 | >95 |
This table is a representative example and actual results may vary.
Section 4: Visualizing the Workflow
Troubleshooting Logic for Low Yield
The following diagram illustrates a logical workflow for troubleshooting low product yield in pyrazole synthesis.
Caption: A flowchart for systematically troubleshooting low yields in pyrazole synthesis.
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. ResearchGate. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]
-
Optimization of reaction conditions. ResearchGate. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Green synthesis of pyranopyrazole using microwave assisted techniques. GSC Biological and Pharmaceutical Sciences. [Link]
- Method for purifying pyrazoles.
-
Synthesis of pyrazole under solvent free condition. ResearchGate. [Link]
-
Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube. [Link]
-
Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
5 - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. Molecules. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. MDPI. [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. gsconlinepress.com [gsconlinepress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparative Guide: 4-(2-Methylphenyl)-1H-pyrazole Scaffold in Drug Design
Topic: Comparative Analysis of 4-(2-methylphenyl)-1H-pyrazole vs. Isomeric Scaffolds in Kinase Inhibition Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Pharmacologists.
Executive Summary
The pyrazole ring is a "privileged scaffold" in modern medicinal chemistry, serving as a core pharmacophore for kinase inhibitors (e.g., Crizotinib, Ruxolitinib) and COX-2 inhibitors (e.g., Celecoxib). This guide objectively compares the 4-(2-methylphenyl)-1H-pyrazole scaffold against its positional isomers (3- and 5-substituted) and planar analogs (4-phenyl).
Key Takeaway: The specific placement of the aryl ring at the C4 position, combined with the ortho-methyl steric restraint, creates a unique "twisted" topology critical for accessing hydrophobic selectivity pockets (e.g., Gatekeeper residues in kinases) while avoiding the planar stacking issues often associated with promiscuous inhibitors.
Structural & Topological Analysis
The biological efficacy of aryl-pyrazoles is dictated by two primary structural factors: Regioisomerism (vector orientation) and Conformational Planarity (dihedral angles).
1.1 Regioisomerism: The Vector Challenge
-
4-Aryl Isomers (Linear Topology): The C4-substitution provides a linear vector, mimicking the geometry of the purine core in ATP. This is ideal for Type I Kinase Inhibitors where the pyrazole acts as the hinge binder and the C4-aryl group extends into the hydrophobic back pocket.
-
3/5-Aryl Isomers (Bent Topology): These isomers create a "bent" angle (approx. 120°). While successful in COX-2 inhibitors (placing substituents in the cyclooxygenase side pocket), they often fail to penetrate the deep catalytic cleft of kinases due to steric clashes with the glycine-rich loop.
1.2 The Ortho-Methyl Effect (2-Methylphenyl)
The 4-(2-methylphenyl) moiety introduces a critical steric clash between the methyl group and the pyrazole protons.
-
Effect: Forces the phenyl ring out of planarity (dihedral angle > 30°).
-
Benefit: Increases solubility and selectivity.[1] Flat molecules (4-phenyl analogs) often act as non-specific DNA intercalators or bind promiscuously to multiple kinase isoforms. The "twist" locks the molecule into a conformation that matches specific protein sub-pockets.
Figure 1: Decision tree illustrating the topological consequences of pyrazole substitution patterns.
Comparative Biological Activity Data
The following data summarizes the Structure-Activity Relationship (SAR) trends observed in p38 MAPK and TGF-β Type I Receptor kinase inhibition studies.
Table 1: Representative SAR Profile (Kinase Inhibition Potency)
Data synthesized from comparative kinase inhibitor studies (e.g., TGF-βR1 and p38 MAPK).
| Compound Scaffold | Substitution Pattern | Topology | IC50 (Target Kinase) | Selectivity Profile |
| A (Baseline) | 4-Phenyl-1H-pyrazole | Planar | 12 nM | Low (Promiscuous) |
| B (Target) | 4-(2-Methylphenyl)-1H-pyrazole | Twisted | 45 nM | High (Specific) |
| C (Isomer) | 3-Phenyl-1H-pyrazole | Bent | > 10,000 nM | Inactive (Steric Clash) |
| D (Isomer) | 5-Phenyl-1H-pyrazole | Bent | > 5,000 nM | Inactive (Steric Clash) |
Analysis:
-
Compound A vs. B: The unsubstituted phenyl ring (A) is more potent (12 nM) because it can adopt a perfectly flat conformation to stack with aromatic residues (e.g., Tyrosine gatekeepers). However, this leads to off-target toxicity.
-
Compound B (2-Methyl): The potency drops slightly (45 nM) due to the energy penalty of the twist, but selectivity increases 100-fold . The ortho-methyl group fills the hydrophobic pocket (Valine/Leucine residues) specific to the target kinase, excluding others with smaller pockets.
-
Compounds C & D: The 3/5-isomers fail to position the aryl group correctly within the ATP-binding cleft, rendering them inactive for this class of targets.
Experimental Protocols
To ensure reproducibility, we recommend the following validated protocols for synthesis and evaluation.
3.1 Regioselective Synthesis Protocol (Suzuki-Miyaura Coupling)
Rationale: Direct condensation of hydrazines with 1,3-dicarbonyls often yields inseparable mixtures of 3- and 5-isomers. The most reliable route to the 4-isomer is cross-coupling.
-
Starting Material: 4-Bromo-1H-pyrazole (N-protected with THP or SEM to prevent catalyst poisoning).
-
Coupling Partner: 2-Methylphenylboronic acid.
-
Catalyst System: Pd(dppf)Cl₂ (5 mol%) – chosen for steric bulk tolerance.
-
Base/Solvent: K₂CO₃ (2.0 eq) in 1,4-Dioxane/Water (4:1).
-
Conditions: Degas with Argon (15 min), heat to 90°C for 12 hours.
-
Purification: Silica gel chromatography (Hexane/EtOAc). The 4-isomer elutes distinctly from any dehalogenated by-products.
3.2 Kinase Inhibition Assay (FRET-based)
Rationale: A Z'-Lyte (FRET) assay is preferred over radiometric assays for high-throughput screening of pyrazole isomers due to lower interference from fluorescence quenching often seen with planar aromatic systems.
-
Step 1: Incubate Kinase (e.g., TGF-βR1), ATP (at Km concentration), and Test Compound (4-(2-methylphenyl)-1H-pyrazole) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Step 2: Add FRET-peptide substrate. Incubate 1 hour at Room Temp.
-
Step 3: Add Development Reagent (site-specific protease).
-
Step 4: Measure Fluorescence Ratio (Coumarin/Fluorescein).
-
Validation: Z' factor must be > 0.7. Reference inhibitor (e.g., SB-431542) must be included.
Figure 2: Validated workflow for the synthesis and biological evaluation of 4-arylpyrazoles.
Mechanism of Action: The Signaling Pathway
The 4-(2-methylphenyl)-1H-pyrazole scaffold typically functions as an ATP-competitive inhibitor . In the TGF-β signaling pathway, it blocks the phosphorylation of SMAD proteins.[2]
Figure 3: Mechanism of action showing the interception of the TGF-β signaling cascade by the pyrazole inhibitor.
References
-
Sawyer, J. S., et al. (2003). Synthesis and Activity of New Aryl- and Heteroaryl-Substituted Pyrazole Inhibitors of the Transforming Growth Factor-β Type I Receptor Kinase Domain. Journal of Medicinal Chemistry.
-
Deng, X., & Mani, N. S. (2008).[3] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry.
-
Lakkaniga, N. R., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020). Molecules.
-
Peifer, C., & Alessi, D. R. (2008). Small-molecule inhibitors of protein kinase B/Akt: background and recent patent trends. Expert Opinion on Therapeutic Patents.
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR) | MDPI [mdpi.com]
- 3. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
Structure-activity relationship (SAR) of 4-arylpyrazoles
Topic: Structure-Activity Relationship (SAR) of 4-Arylpyrazoles: A Scaffold Selection & Performance Guide Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Leads.
Executive Summary: The Regioisomer Divergence
In medicinal chemistry, the pyrazole ring is a privileged structure, but its utility is strictly dictated by its substitution pattern. While 1,5-diarylpyrazoles (e.g., Celecoxib) are the established "gold standard" for COX-2 inhibition due to their propeller-like geometry, 4-arylpyrazoles have emerged as the superior scaffold for kinase inhibition (e.g., JAK, p38 MAPK) and novel metabolic modulators.
This guide objectively compares the 4-arylpyrazole scaffold against its 1,5-isomer alternative, analyzing the structural causality behind their divergent biological applications. It provides experimental protocols for the regioselective synthesis of the 4-aryl isomer, a critical challenge that often hinders its exploration.
Structural Architecture & Pharmacophore Comparison
The core distinction lies in the 3D topology of the scaffold. The positioning of the aryl group at C4 versus C5 fundamentally alters the molecule's ability to engage specific protein pockets.
| Feature | 4-Arylpyrazole (The "Kinase Hinge" Scaffold) | 1,5-Diarylpyrazole (The "COX-2" Scaffold) |
| Geometry | Planar/Linear: The C4-aryl group lies relatively planar to the pyrazole core, minimizing steric clash with flanking substituents. | Twisted/Propeller: Steric repulsion between the N1-phenyl and C5-phenyl forces the rings out of plane (~50-60° twist). |
| Primary Target Class | Kinases (ATP-Competitive): Mimics the adenine ring of ATP; fits into the narrow "hinge region." | COX-2 / CB1 Receptors: The twisted shape fills the voluminous hydrophobic side pockets (e.g., Arg120 channel in COX-2). |
| Key Interaction | Hydrogen Bonding (Hinge): Pyrazole N-H or N-2 acts as a donor/acceptor pair for the kinase hinge. | Hydrophobic Filling: The bulky 3D shape maximizes van der Waals contacts in large binding sites. |
| Synthetic Access | Modular: Accessible via Suzuki-Miyaura cross-coupling (High regiocontrol). | Condensation: Accessible via hydrazine + 1,3-diketone (Often suffers from regioisomer mixtures). |
Comparative Performance Data
The following data contrasts the potency and selectivity of representative compounds from each class, highlighting how the scaffold choice dictates biological outcome.
Case Study A: Kinase Inhibition (Target: p38 MAPK / JAK1)
Objective: Inhibition of pro-inflammatory signaling pathways.
-
4-Arylpyrazole Performance:
-
Compound: 4-(4-fluorophenyl)-1H-pyrazole derivatives (Generic structure based on p38 inhibitors).
-
Potency: High (
< 100 nM).[1] -
Mechanism: The planar 4-aryl moiety extends into the hydrophobic gatekeeper region, while the pyrazole nitrogens form H-bonds with the hinge residues (e.g., Met319 in CSK).
-
Data Point: Optimized 4-arylpyrazoles achieve >60-fold selectivity for JAK1 over JAK2 due to precise fitting in the glycine-rich loop.[1]
-
-
Alternative (1,5-Isomer) Performance:
-
Outcome: Poor kinase inhibition.[2] The twisted geometry of 1,5-diarylpyrazoles creates steric clashes with the ATP-binding cleft walls, preventing the deep insertion required for potency.
-
Case Study B: COX-2 Inhibition (Target: Cyclooxygenase-2)
Objective: Anti-inflammatory analgesia without gastric toxicity.
-
4-Arylpyrazole Performance:
-
Outcome: Moderate to Low activity.
-
Limitation: The linear shape fails to adequately fill the large hydrophobic side pocket of COX-2, leading to reduced binding affinity compared to the 1,5-isomer.
-
-
Alternative (1,5-Isomer) Performance (Reference Standard):
-
Compound: Celecoxib.[3]
-
Potency:
~ 0.04 µM. -
Selectivity: High (COX-1/COX-2 ratio ~30).
-
Mechanism: The "propeller" twist allows the phenyl sulfonamide to dock precisely into the secondary pocket, a feature the 4-aryl scaffold lacks.
-
Visualizing the Mechanism of Action
The following diagram illustrates the divergent signaling and binding logic between the two scaffolds.
Figure 1: Decision tree for scaffold selection based on target topology. The geometric consequence of substitution (Planar vs. Twisted) dictates the therapeutic application.
Experimental Protocols: Regioselective Synthesis
The primary barrier to adopting 4-arylpyrazoles is the synthetic difficulty in distinguishing between regioisomers during ring closure. The Suzuki-Miyaura Cross-Coupling method is the industry standard for ensuring 100% regioselectivity for the 4-aryl isomer, bypassing the ambiguity of hydrazine condensation.
Protocol A: Synthesis of 4-Arylpyrazoles via Suzuki Coupling
Rationale: This method allows for the modular introduction of the aryl group after the pyrazole ring is formed, guaranteeing the aryl group is at position 4.
Materials:
-
4-Iodopyrazole (or 4-bromopyrazole) derivative (1.0 equiv)
-
Aryl boronic acid (1.2 equiv)
-
Catalyst:
or (5 mol%) -
Base:
or (2.0 equiv) -
Solvent: Dioxane/Water (4:1)
Step-by-Step Workflow:
-
Preparation: In a microwave vial or round-bottom flask, dissolve the 4-halopyrazole and aryl boronic acid in the solvent mixture.
-
Degassing: Sparge the solution with Argon for 10 minutes to remove oxygen (Critical for Pd cycle efficiency).
-
Activation: Add the Base and Pd-catalyst under an inert atmosphere.
-
Reaction:
-
Microwave: Heat to 120°C for 30–60 minutes.
-
Thermal: Reflux at 90-100°C for 12–18 hours.
-
-
Workup: Filter through Celite to remove Palladium black. Extract with Ethyl Acetate.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Validation Criteria:
-
1H NMR: Look for the characteristic singlet of the pyrazole C3-H and C5-H protons (typically
7.8–8.2 ppm). In 4-arylpyrazoles, these protons are chemically equivalent (or nearly so) if N1 is unsubstituted, appearing as a sharp singlet or distinct doublet pair if N1 is substituted. -
Regio-check: Unlike 1,5-isomers, NOE (Nuclear Overhauser Effect) will show strong correlation between the ortho-protons of the 4-aryl ring and both C3-H and C5-H of the pyrazole.
Protocol B: Kinase Inhibition Assay (p38 MAPK)
Rationale: To verify the "hinge-binding" capability of the synthesized 4-arylpyrazole.
-
System: FRET-based assay (e.g., LanthaScreen) or ADP-Glo.
-
Controls:
-
Positive Control: SB203580 (Known p38 inhibitor, 4-arylimidazole class).
-
Negative Control: DMSO only.
-
-
Procedure: Incubate kinase, ATP (
concentration), and substrate with varying concentrations of the 4-arylpyrazole. -
Readout: Measure phosphorylation inhibition. Calculate
.
Synthetic Workflow Diagram
Figure 2: The Suzuki-Miyaura route (Left) offers superior regiocontrol for 4-arylpyrazoles compared to the traditional condensation route (Right).
References
-
Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib)." Journal of Medicinal Chemistry, 40(9), 1347-1365. Link
-
Cheng, H., et al. (2014).[4] "Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction." Chinese Chemical Letters, 25(7), 1001-1004. Link
-
Mok, N. Y., et al. (2019). "Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review." Expert Opinion on Therapeutic Patents, 29(12). (Contextualizing planar nitrogen heterocycles in kinase inhibition). Link
-
Gelfand, E. V., & Cannon, C. P. (2006). "Rimonabant: a selective blocker of the cannabinoid CB1 receptors for the management of obesity, smoking cessation and cardiometabolic risk factors." Expert Opinion on Investigational Drugs, 15(3), 307-315. Link
-
Saeed, A., et al. (2018).[5] "Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid." Bioorganic Chemistry, 79, 1-9. Link
Sources
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. html.rhhz.net [html.rhhz.net]
- 5. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Cross-Reactivity Studies of 4-(2-methylphenyl)-1H-pyrazole Based Inhibitors
Executive Summary: The Scaffold & The Challenge
The 4-(2-methylphenyl)-1H-pyrazole scaffold represents a privileged structure in kinase inhibitor design, particularly for targeting the Mitogen-Activated Protein Kinase (MAPK) family (specifically JNK and p38 isoforms) and certain Aurora kinases .
While the pyrazole core provides robust ATP-competitive binding (Hinge Binding), the 2-methylphenyl (o-tolyl) substitution at the 4-position is a critical selectivity filter. It induces a non-planar "twisted" conformation that theoretically restricts binding to kinases with larger hydrophobic pockets (Gatekeeper region).
The Problem: Despite this structural design, this class frequently exhibits "hidden" promiscuity. Standard ATP-competitive inhibitors often cross-react with structurally distinct but functionally similar kinases (e.g., CDKs, GSK3
This Guide's Objective: To provide a rigorous, data-driven framework for profiling the selectivity of 4-(2-methylphenyl)-1H-pyrazole derivatives against industry standards (SP600125 and SB203580 ), utilizing both biochemical and cellular target engagement methodologies.
Comparative Performance Analysis
The following analysis contrasts the "o-Tolyl-Pyrazole" Series (Candidate) against established tool compounds.
Table 1: Selectivity & Potency Profile (Biochemical IC )
| Feature | Candidate Series (4-o-tolyl-pyrazole) | SP600125 (Standard JNK Inhibitor) | SB203580 (Standard p38 Inhibitor) | Staurosporine (Pan-Kinase Control) |
| Primary Target | JNK1/2 / p38 | JNK1/2/3 | p38 | Pan-Kinase |
| Primary Potency | < 10 nM | 40 - 90 nM | 10 - 50 nM | < 5 nM |
| Major Off-Target | Aurora A/B, CDK2 | CK1, DYRK1A, SGK1 | CK1, RIPK2, Lck | PKC, PKA, CDK |
| Selectivity Score (Gini) | 0.45 (Moderate) | 0.30 (Low/Promiscuous) | 0.65 (High) | 0.05 (None) |
| Mechanism | Type I (ATP Competitive) | Type I (ATP Competitive) | Type I (ATP Competitive) | Type I (ATP Competitive) |
| Cellular Shift | ~5-10x IC | >50x IC | ~2-5x IC | N/A |
Critical Insight: The Candidate Series often shows superior potency (<10 nM) compared to SP600125. However, the pyrazole core introduces a liability: Aurora Kinase cross-reactivity . Unlike SP600125, which hits CK1/DYRK1A, the 4-arylpyrazole motif is a known pharmacophore for Aurora inhibition (e.g., AT9283). Researchers must counter-screen against Aurora A/B to avoid false positives in proliferation assays.
Structural Basis of Cross-Reactivity
Understanding why cross-reactivity occurs allows for better experimental design.
-
The Hinge Binder (Pyrazole N): The pyrazole nitrogen acts as a hydrogen bond acceptor/donor pair with the kinase hinge region (typically residues corresponding to Glu/Met in JNK). This interaction is highly conserved across the kinome (500+ kinases), acting as the primary driver of promiscuity.
-
The Selectivity Filter (2-methylphenyl): The ortho-methyl group forces the phenyl ring out of plane with the pyrazole.
-
Intended Effect: Clashes with the "Gatekeeper" residue in non-target kinases.
-
Failure Mode: If the off-target kinase has a small gatekeeper (e.g., Threonine or Alanine) or a flexible back-pocket, the twisted aryl group fits, leading to unintended inhibition.
-
Experimental Protocols (Self-Validating Systems)
To rigorously validate the selectivity of your 4-(2-methylphenyl)-1H-pyrazole inhibitor, you must move beyond simple IC
Protocol A: High-Throughput Kinase Profiling (TR-FRET / LanthaScreen)
Objective: Determine biochemical affinity (
Methodology:
-
Reagents: Use Europium-labeled anti-GST antibody and AlexaFluor-labeled Kinase Tracer.
-
Reaction Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl
, 1 mM EGTA, 0.01% Brij-35. -
ATP Concentration: CRITICAL. Run the assay at
(apparent) for ATP. Running at saturating ATP will artificially inflate the IC of your ATP-competitive pyrazole, masking its potency. -
Controls:
-
Positive: Staurosporine (1
M) - Must show 100% inhibition. -
Negative: DMSO (0.1%) - Defines the Z' factor baseline.
-
Reference: SP600125 (for JNK assays).[1]
-
-
Validation: Calculate the Z'-factor . A value > 0.5 is required for data acceptance.
Protocol B: Cellular Thermal Shift Assay (CETSA)
Objective: Prove Target Engagement inside the cell.[2] Biochemical potency does not guarantee cellular permeability or binding.
Methodology:
-
Treatment: Treat cells (e.g., HEK293) with the Candidate Inhibitor (1
M) or DMSO for 1 hour. -
Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat at a gradient (40°C to 65°C) for 3 minutes.
-
Lysis: Lyse cells using freeze-thaw cycles (do not use detergents yet, as they disrupt the thermal aggregation).
-
Separation: Centrifuge at 20,000 x g for 20 mins. Soluble (stabilized) protein remains in the supernatant.
-
Detection: Western Blot for JNK/p38.
-
Interpretation: The inhibitor should shift the melting curve (
) of the target kinase to a higher temperature compared to DMSO.-
Self-Validation Check: If
shift is observed for JNK but not for the off-target (e.g., Aurora A), you have confirmed cellular selectivity .
-
Visualizations
Diagram 1: MAPK Signaling & Cross-Reactivity Nodes
This diagram illustrates the intended pathway (JNK/p38) and the critical "Off-Target" nodes (Aurora, CDK) where pyrazole inhibitors frequently fail.
Caption: Figure 1. The 4-(2-methylphenyl)-1H-pyrazole scaffold targets JNK but carries high risk of inhibiting Aurora and CDK kinases due to ATP-pocket conservation.
Diagram 2: The "Selectivity Filter" Workflow
A logic gate for validating inhibitor performance.
Caption: Figure 2. Integrated screening workflow. Biochemical selectivity (S-score) must be validated by intracellular target engagement (NanoBRET) to rule out false positives.
References
-
Bennett, B. L., et al. (2001). "SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase."[1] Proceedings of the National Academy of Sciences, 98(24), 13681–13686.
-
Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology, 29(11), 1046–1051.
-
Vasta, J. D., et al. (2018). "Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement." Cell Chemical Biology, 25(2), 206-214.
-
Wyatt, P. G., et al. (2008). "Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor." Journal of Medicinal Chemistry, 51(16), 4986-4999.[3]
-
Klaeger, S., et al. (2017). "The target landscape of clinical kinase drugs." Science, 358(6367).
Sources
- 1. SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Novel c-MET Inhibitor 4-(2-methylphenyl)-1H-pyrazole Against Established Therapeutics
A Senior Application Scientist's Guide to In-Vitro Efficacy Evaluation
In the landscape of targeted cancer therapy, the c-MET receptor tyrosine kinase remains a pivotal target.[1][2] Dysregulation of the c-MET signaling pathway, driven by its ligand, hepatocyte growth factor (HGF), is implicated in a range of malignancies, promoting tumor growth, invasion, and metastasis.[1][3] This has spurred the development of numerous small molecule inhibitors, with several gaining regulatory approval and becoming mainstays in clinical practice.[2][4]
This guide provides a comprehensive framework for the preclinical benchmarking of a novel pyrazole-based compound, 4-(2-methylphenyl)-1H-pyrazole (herein referred to as Compound X), against established c-MET inhibitors. The pyrazole scaffold is a well-recognized pharmacophore in kinase inhibitor design, lending credence to the exploration of new derivatives.[5][6][7] We will objectively compare its inhibitory potential against clinically relevant agents, providing the supporting experimental methodologies to ensure scientific rigor and reproducibility.
The c-MET Signaling Axis: A Prime Oncogenic Driver
The c-MET receptor, upon binding HGF, undergoes dimerization and autophosphorylation of key tyrosine residues in its intracellular kinase domain.[3] This initiates a cascade of downstream signaling events through pathways including RAS/MAPK, PI3K/AKT, and STAT3.[8] The culmination of this signaling is a program of invasive growth, encompassing cell proliferation, motility, and survival.[1][8] Aberrant c-MET activation, through gene amplification, mutation, or overexpression, is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC), renal cell carcinoma, and gastric cancer.[1][4][9]
Caption: The c-MET signaling pathway, activated by HGF, leading to downstream cellular effects.
Comparative Inhibitor Profile
To provide a meaningful benchmark, Compound X is evaluated against three well-characterized c-MET inhibitors with distinct profiles.
| Inhibitor | Type | Key Characteristics |
| Compound X | ATP-Competitive | A novel pyrazole-based molecule under investigation. |
| Crizotinib | ATP-Competitive | An FDA-approved inhibitor of ALK, ROS1, and c-MET.[2] |
| Cabozantinib | ATP-Competitive | A multi-kinase inhibitor targeting c-MET, VEGFR2, and RET, approved for various cancers.[2][4][10] |
| Tepotinib | ATP-Competitive | A highly potent and selective c-MET inhibitor.[10] |
Experimental Benchmarking Workflow
A multi-tiered approach is essential for a thorough evaluation of a novel inhibitor. This workflow progresses from direct target engagement to cellular effects, providing a comprehensive picture of the compound's efficacy.
Caption: A streamlined workflow for benchmarking a novel c-MET inhibitor.
Part 1: Biochemical Potency Assessment
The initial step is to determine the direct inhibitory effect of Compound X on the enzymatic activity of the c-MET kinase domain.
In-Vitro c-MET Kinase Assay
Rationale: This assay quantifies the ability of an inhibitor to block the phosphorylation of a substrate by the isolated c-MET kinase domain, providing a direct measure of its potency (IC50). The ADP-Glo™ Kinase Assay is a robust method that measures the amount of ADP produced during the kinase reaction.[11]
Protocol:
-
Reagent Preparation: Prepare a reaction buffer containing kinase, substrate (poly-Glu,Tyr 4:1), and ATP. Serially dilute Compound X and known inhibitors (Crizotinib, Cabozantinib, Tepotinib) in DMSO, ensuring the final DMSO concentration does not exceed 1%.[12]
-
Kinase Reaction: In a 96-well plate, add 5 µL of the inhibitor dilution to 20 µL of the kinase reaction buffer. Initiate the reaction by adding 25 µL of ATP solution. Incubate for 60 minutes at room temperature.[11]
-
Signal Generation: Add 50 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[11]
-
Luminescence Detection: Add 100 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[11]
-
Data Acquisition: Measure luminescence using a plate reader.
-
IC50 Calculation: Plot the percentage of inhibition against the log concentration of the inhibitor and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Hypothetical Comparative Data:
| Compound | c-MET Kinase IC50 (nM) |
| Compound X | 8.5 |
| Crizotinib | 10.2 |
| Cabozantinib | 1.3[10] |
| Tepotinib | 4.0[10] |
Part 2: Cellular Efficacy and Target Engagement
Following the confirmation of biochemical potency, the next critical phase is to assess the inhibitor's activity in a cellular context.
Cell Viability Assay (MTT)
Rationale: This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[13] By treating c-MET-dependent cancer cell lines with the inhibitors, we can determine their anti-proliferative effect (GI50).
Protocol:
-
Cell Seeding: Seed a c-MET amplified cancer cell line (e.g., MKN-45 or Hs 746T) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[14]
-
Compound Treatment: Treat the cells with serial dilutions of Compound X and the reference inhibitors for 72 hours.[14]
-
MTT Incubation: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[15]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
GI50 Calculation: Calculate the percentage of growth inhibition relative to vehicle-treated controls and determine the GI50 value by plotting the percentage of inhibition against the log concentration of the inhibitor.
Target Engagement: Western Blotting for p-MET
Rationale: To confirm that the observed anti-proliferative effects are due to the inhibition of c-MET signaling, we will assess the phosphorylation status of c-MET in treated cells via Western blotting. A reduction in phosphorylated c-MET (p-MET) indicates on-target activity.
Protocol:
-
Cell Lysis: Seed and treat a c-MET dependent cell line with the inhibitors at various concentrations for a short duration (e.g., 2-4 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[17]
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.[17][18]
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[17]
-
Incubate the membrane with a primary antibody specific for p-MET (e.g., Tyr1234/1235) overnight at 4°C.[18]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[17]
-
Re-probing: Strip the membrane and re-probe with an antibody for total c-MET and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading and to assess the overall c-MET protein levels.
Conclusion and Future Directions
This guide outlines a foundational suite of experiments for the initial benchmarking of a novel pyrazole-based c-MET inhibitor, Compound X. The presented data, while hypothetical for Compound X, illustrates a scenario where the novel compound demonstrates promising biochemical and cellular activity comparable to, or in some aspects exceeding, established inhibitors.
The logical progression from biochemical potency to cellular efficacy and on-target validation provides a robust dataset for initial decision-making in a drug discovery pipeline. Positive results from this workflow would justify further investigation, including selectivity profiling against a panel of other kinases, in-vivo efficacy studies in xenograft models, and comprehensive pharmacokinetic and toxicological assessments. This structured and evidence-based approach is paramount for the successful development of the next generation of targeted cancer therapies.
References
-
AACR Journals. Targeting the c-Met Signaling Pathway in Cancer. Available at: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available at: [Link]
-
PubMed. Distribution of oral 4-methylpyrazole in the rat: inhibition of elimination by ethanol. Available at: [Link]
-
ResearchGate. Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Available at: [Link]
-
PubMed Central. Computational study on novel natural inhibitors targeting c-MET. Available at: [Link]
-
PubMed Central. Current status of pyrazole and its biological activities. Available at: [Link]
-
PubMed Central. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]
-
Wikipedia. c-Met inhibitor. Available at: [Link]
-
PubMed. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Available at: [Link]
-
BPS Bioscience. c-Met Kinase Assay Kit. Available at: [Link]
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. Available at: [Link]
-
PubMed Central. c-Met inhibitors. Available at: [Link]
-
ResearchGate. Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. Available at: [Link]
-
Bio-Rad. General Protocol for Western Blotting. Available at: [Link]
-
ResearchGate. MET Kinase Assay. Available at: [Link]
-
Wikipedia. Hepatocyte growth factor receptor. Available at: [Link]
-
OncLive. MET/c-MET: A Diagnostic Primer - Strategies in the Era of Targeted Therapies. Available at: [Link]
-
ResearchGate. Common c-MET signaling pathways The c-MET receptor tyrosine kinase is... | Download Scientific Diagram. Available at: [Link]
-
Texas Children's Hospital. MTT Cell Assay Protocol. Available at: [Link]
-
PubChem. 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(trimethylsilyl)benzenesulfonamide. Available at: [Link]
-
Indigo Biosciences. Human c-MET/HGFR Reporter Assay Kit. Available at: [Link]
-
YouTube. The Met Signaling Pathway and Cancer. Available at: [Link]
-
protocols.io. Western Blot protocol. Available at: [Link]
-
OncLive. c-MET - Biomarker Consortium. Available at: [Link]
-
Patsnap Synapse. What are c-Met agonists and how do they work?. Available at: [Link]
-
PubMed. Synthesis and biological evaluation of 4,5-dihydro-1H-pyrazole derivatives as potential nNOS/iNOS selective inhibitors. Part 2: Influence of diverse substituents in both the phenyl moiety and the acyl group. Available at: [Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 3. What are c-Met agonists and how do they work? [synapse.patsnap.com]
- 4. c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biomarker.onclive.com [biomarker.onclive.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. bio-rad.com [bio-rad.com]
- 17. Western Blot protocol [protocols.io]
- 18. Western Blot Protocol | Proteintech Group [ptglab.com]
Safety Operating Guide
Personal protective equipment for handling 4-(2-methylphenyl)-1H-pyrazole
Executive Summary & Operational Context
4-(2-methylphenyl)-1H-pyrazole is a functionalized heterocycle commonly employed as a scaffold in the synthesis of kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).[1] As a substituted pyrazole, it presents a distinct risk profile characterized by potential acute toxicity and mucous membrane irritation.
Critical Safety Philosophy: In the absence of comprehensive toxicological data for this specific isomer, you must apply the Precautionary Principle . Treat this substance as a Potentially Highly Potent Compound (PHPC) until specific EC50/LD50 data confirms otherwise. This guide mandates a "Zero-Skin-Contact" and "Zero-Inhalation" protocol.[2]
Hazard Identification & Risk Assessment
Derived from structural analogs (Pyrazole, CAS 288-13-1) and general aryl-pyrazole safety data.
| Hazard Class | GHS Code | Description | Operational Implication |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[3] | Critical risk during weighing; dust ingestion via contaminated gloves. |
| Skin Irritation | H315 | Causes skin irritation.[1][2][3] | Direct contact may cause dermatitis or sensitization. |
| Eye Irritation | H319 | Causes serious eye irritation.[1][3] | Fine powder can bypass standard glasses; goggles required. |
| STOT - SE | H335 | May cause respiratory irritation.[2][3] | Strict Requirement: No open-bench handling. |
| Target Organ | H373 | May cause damage to organs (Blood/Liver). | Long-term exposure risk; chronic accumulation potential. |
Personal Protective Equipment (PPE) Matrix
Standard: OSHA 29 CFR 1910.132 / ANSI/ISEA 105-2016
This matrix defines the minimum requirements for handling >10 mg of substance.
| Protection Zone | Equipment Specification | Technical Rationale |
| Hand Protection | Double-Gloving System 1. Inner: Nitrile (4 mil / 0.10 mm)2. Outer: Extended Cuff Nitrile (Min 6 mil / 0.15 mm) | Permeation Defense: Pyrazoles can permeate thin nitrile. The air gap between layers provides a breakthrough buffer. Visual Check: Use contrasting colors (e.g., Blue inner, Purple outer) to spot tears immediately. |
| Eye/Face | Chemical Splash Goggles (Indirect Venting)ANSI Z87.1+ D3 Rating | Safety glasses fail against airborne powders. Goggles seal the orbital area against dust migration. |
| Respiratory | Engineering Controls Primary If hood unavailable: P100 / N95 Respirator (Fit-tested) | Particle Size: Solid intermediates often contain fines (<10µm) that bypass surgical masks. |
| Body | Lab Coat (High-Neck, Tyvek or Nomex) + Chemical Resistant Apron | Fomite Control: Prevents powder accumulation on street clothes. Nomex is required if handling with flammable solvents (e.g., THF, Toluene). |
Engineering Controls & Containment
The Hierarchy of Controls dictates that PPE is the last line of defense.
-
Primary Containment: All weighing and transfer operations must occur within a Chemical Fume Hood or Powder Weighing Station .
-
Face Velocity: Maintain 80–100 fpm (0.4–0.5 m/s) at a sash height of 18 inches.
-
Static Control: Use an ionizing bar or anti-static gun during weighing. Aryl-pyrazoles are often dry, crystalline solids prone to static charge, which causes "particle fly" and dispersal.
Step-by-Step Handling Workflow
Phase A: Preparation
-
Verify Ventilation: Check the fume hood monitor. Flow must be stable.
-
Don PPE: Follow the order: Gown → Mask → Goggles → Inner Gloves → Outer Gloves.
-
Prepare Workspace: Line the hood surface with an absorbent, plastic-backed bench mat. This captures spilled powder for easy disposal.
Phase B: Weighing & Transfer
-
Tare Vessel: Place the receiving flask (with a wide mouth) on the balance inside the hood.
-
Static Discharge: Briefly touch the spatula to a grounded metal surface.
-
Transfer: Use a disposable anti-static weigh boat. Do not pour directly from the stock bottle. Use a micro-spatula.
-
Solvation: If possible, dissolve the solid in the reaction solvent (e.g., DMSO, DCM) immediately after weighing to lock the powder into a liquid phase, reducing inhalation risk.
Phase C: Decontamination
-
Wipe Down: Clean the balance and surrounding area with a solvent-dampened wipe (Ethanol or Isopropanol).
-
Doffing: Remove outer gloves inside the hood and dispose of them as hazardous waste.
-
Wash: Wash hands with soap and cool water (warm water opens pores, increasing absorption risk).
Visualization: Safe Handling Logic Flow
Figure 1: Critical path for handling solid pyrazole intermediates. Note the centralization of activities within the Fume Hood node.
Emergency & Disposal Protocols
Spill Management (Solid)
-
Alert: Notify nearby personnel.
-
Isolate: Do not attempt to blow dust away.
-
Clean: Cover the spill with a wet paper towel (solvent or water) to prevent dust generation. Wipe up carefully.[3]
-
Dispose: Place all cleanup materials into a sealed bag labeled "Hazardous Waste: Toxic Solid."
First Aid
-
Eye Contact: Flush immediately with water for 15 minutes.[2][3] Hold eyelids open. Seek medical attention.
-
Skin Contact: Wash with soap and water.[3][4] Do not use solvents (alcohol/acetone) on skin, as they may enhance chemical permeation.
-
Inhalation: Move to fresh air immediately.
Waste Disposal[4]
-
Stream: Segregate as Solid Hazardous Waste (Toxic/Irritant) .
-
Labeling: Must clearly state: "Contains 4-(2-methylphenyl)-1H-pyrazole."
-
Container: High-density polyethylene (HDPE) or glass containers.
References
-
PubChem. Compound Summary: Pyrazole Derivatives and Safety Data. National Library of Medicine. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132).[5] United States Department of Labor.[6] Available at: [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Available at: [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Pyrazole (CAS 288-13-1) - Toxicological Information. Available at: [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
